TAMRA amine, 5-isomer
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H37ClN4O4 |
|---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
5-(6-azaniumylhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate chloride |
InChI |
InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H |
InChI Key |
VPOLLACBGNYGIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC[NH3+])C(=O)[O-].[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAMRA Amine 5-Isomer for Researchers and Drug Development Professionals
Introduction
Tetramethylrhodamine (B1193902) (TAMRA) amine 5-isomer is a highly versatile fluorescent dye belonging to the rhodamine family of fluorophores. Renowned for its bright orange-red fluorescence, exceptional photostability, and pH-insensitivity, 5-TAMRA amine has become an indispensable tool in a myriad of applications within life sciences and drug discovery.[1] Its primary amine group serves as a reactive handle for covalent attachment to a wide array of biomolecules, enabling their fluorescent labeling and subsequent visualization and quantification.[2] This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of TAMRA amine 5-isomer.
Core Properties and Quantitative Data
The utility of TAMRA amine 5-isomer is fundamentally linked to its photophysical properties. It exhibits a strong absorption maximum in the green region of the visible spectrum and emits bright, stable fluorescence in the orange-red region. This makes it compatible with common excitation sources, such as the 532 nm and 546 nm laser lines.[3][4] The primary amine group of the 5-isomer allows for its conjugation to various electrophilic groups on target molecules, such as carboxylic acids and activated esters.[2][5]
For clarity and comparative purposes, the key quantitative data for TAMRA amine 5-isomer and its commonly used derivatives are summarized in the table below.
| Property | 5-TAMRA Amine | 5-TAMRA NHS Ester | Reference(s) |
| Excitation Maximum (λex) | 541 - 553 nm | 541 - 546 nm | [5][6][7] |
| Emission Maximum (λem) | 567 - 575 nm | 567 - 580 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ | [6][7][8] |
| Quantum Yield (Φ) | ~0.1 | ~0.1 | [6][8] |
| Molecular Weight | ~430.5 g/mol (as free acid) | ~527.5 g/mol | [3][9] |
| Solubility | DMF, DMSO, Alcohols | DMF, DMSO | [6][10] |
| Storage Conditions | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, quality control, and bioconjugation of TAMRA amine 5-isomer.
Synthesis of 5-Carboxytetramethylrhodamine (Precursor to TAMRA Amine)
The synthesis of the core structure of TAMRA involves the condensation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride (B1165640). This process yields a mixture of the 5- and 6-isomers of carboxytetramethylrhodamine, which can then be separated.[5][11]
Materials:
-
3-(Dimethylamino)phenol
-
1,2,4-Benzenetricarboxylic anhydride
-
Propionic acid
-
Acetic acid
Procedure:
-
Acylation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride is carried out in a suitable solvent such as propionic acid.[11]
-
This reaction produces a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones.[11]
-
The individual 5- and 6-isomers of the benzophenone (B1666685) intermediates are separated by recrystallization from methanol and acetic acid.[5][11]
-
The purified 5-isomer of the dicarboxybenzophenone is then reacted with another equivalent of 3-(dimethylamino)phenol to yield 5-carboxytetramethylrhodamine.[11]
Note: The conversion of the carboxylic acid group to a primary amine to yield TAMRA amine 5-isomer can be achieved through standard organic chemistry reactions, such as a Curtius or Hofmann rearrangement, though specific protocols for this final step are proprietary to commercial suppliers.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying TAMRA amine 5-isomer and separating it from the 6-isomer and other reaction impurities.[12][13][14]
Instrumentation and Reagents:
-
Preparative HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a minimal amount of DMF or mobile phase
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the crude TAMRA amine 5-isomer sample.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes.
-
Monitor the elution profile at the absorbance maximum of TAMRA (around 550 nm).
-
Collect the fractions corresponding to the desired isomer peak.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and remove the solvent by lyophilization.
Quality Control
Ensuring the purity and identity of TAMRA amine 5-isomer is critical for reproducible experimental results.
-
HPLC: As described in the purification protocol, analytical HPLC should be used to confirm the purity of the final product, which is typically expected to be ≥95%.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the TAMRA core and the presence of the amine functionality.[5][7] While specific spectra for the amine derivative are not publicly available, the general spectral features of the tetramethylrhodamine core are well-documented.[5]
-
Flow Cytometry for Conjugate Quality Control: For TAMRA-conjugated antibodies, flow cytometry can be a sensitive method to assess the quality and stability of the conjugate by measuring the fluorescence intensity of stained cells or beads over time.[2]
Protocol for Labeling Proteins with 5-TAMRA NHS Ester
The most common method for labeling proteins with TAMRA is through the use of its N-hydroxysuccinimide (NHS) ester derivative, which reacts efficiently with primary amines on the protein (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond.[6][8][15]
Materials:
-
5-TAMRA NHS ester
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare a stock solution of 5-TAMRA NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[8]
-
Adjust the protein solution to a concentration of 2-10 mg/mL in a buffer at pH 8.3. If the protein is in a buffer like Tris, it must be exchanged into an amine-free buffer.[6][15]
-
Add the 5-TAMRA NHS ester stock solution to the protein solution to achieve a desired molar excess of the dye (typically 5-15 fold molar excess).[6][8]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
Separate the TAMRA-labeled protein from the unreacted dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[8]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
Applications and Experimental Workflows
Fluorescence Microscopy and Immunofluorescence
TAMRA-labeled antibodies are widely used as secondary antibodies in immunofluorescence (IF) staining to visualize the localization of specific proteins within fixed and permeabilized cells.[9][16][17]
Flow Cytometry
In flow cytometry, TAMRA-conjugated antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[18][19][20][21]
Fluorescence Resonance Energy Transfer (FRET)
TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[22][23][24][25] When a donor fluorophore (e.g., FAM) is in close proximity (1-10 nm) to TAMRA, energy is transferred from the excited donor to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.
Visualizing G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeled ligands, including those conjugated with TAMRA, are valuable tools for studying the binding, trafficking, and signaling of GPCRs in living cells.[10][26][27][28][29] These probes allow for real-time visualization of ligand-receptor interactions and can be used in high-throughput screening assays.
Conclusion
TAMRA amine 5-isomer and its derivatives are powerful and versatile fluorescent probes that have significantly advanced our ability to study biological processes at the molecular and cellular levels. Their bright, photostable fluorescence, coupled with their reactive amine functionality, makes them ideal for a wide range of applications, from fundamental research to drug discovery. By understanding the core properties and applying the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of this essential fluorophore to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05580E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eurogentec.com [eurogentec.com]
- 7. 5(6)-Carboxytetramethylrhodamine (98181-63-6) 1H NMR spectrum [chemicalbook.com]
- 8. youdobio.com [youdobio.com]
- 9. abcam.cn [abcam.cn]
- 10. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurogentec.com [eurogentec.com]
- 16. biotium.com [biotium.com]
- 17. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometry Protocol | Abcam [abcam.com]
- 19. research.pasteur.fr [research.pasteur.fr]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
A Technical Guide to 5-TAMRA Amine: Properties, Applications, and Experimental Protocols
This technical guide provides an in-depth overview of the fluorescent dye 5-TAMRA (Tetramethylrhodamine) amine, 5-isomer, tailored for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, common applications in bioconjugation, and detailed experimental protocols.
Core Properties of 5-TAMRA Amine
5-TAMRA is a well-known rhodamine-based fluorophore widely used for labeling biomolecules. The 5-isomer is a purified, single isomer that ensures greater consistency in labeling and conjugation experiments compared to mixtures of isomers.[1] Its primary amine group provides a reactive handle for conjugation with various electrophilic groups.[2][3]
Physicochemical and Spectral Data
The key quantitative properties of 5-TAMRA amine are summarized in the table below. These values are crucial for designing and executing fluorescence-based assays.
| Property | Value | Reference |
| CAS Number | 2158336-47-9 (may be listed as inner salt) or 2158336-48-0 | [2][3][4][5][6] |
| Molecular Formula | C₃₁H₃₇ClN₄O₄ | [2][4][6] |
| Molecular Weight | 565.1 g/mol | [2][4] |
| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | [2][4][6] |
| Appearance | Dark red solid | [2] |
| Maximum Excitation (λabs) | 541 nm | [2][4] |
| Maximum Emission (λem) | 567 nm | [2][4] |
| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [2][4] |
| Solubility | Good in DMF, DMSO, and alcohols | [2][4] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3][4][6][7] |
Key Applications in Research and Development
The primary amine group on 5-TAMRA allows it to be covalently linked to various molecules, making it a versatile tool for fluorescent labeling.
-
Bioconjugation: The amine group can react with activated esters (like NHS esters), epoxides, and other electrophiles to label proteins, peptides, and nucleic acids.[2][3] This process, known as bioconjugation, attaches the fluorescent TAMRA tag to a biomolecule of interest.[8]
-
Fluorescence Resonance Energy Transfer (FRET): TAMRA is a classic acceptor for the fluorophore fluorescein (B123965) (FAM) in FRET-based assays.[2][3][9] FRET is a powerful technique for studying molecular interactions, such as protein-protein binding or nucleic acid hybridization.[10]
-
Fluorescence Microscopy and Flow Cytometry: TAMRA-labeled biomolecules are used extensively in imaging applications, including immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry to visualize and quantify cells and subcellular components.[11][12]
-
Oligonucleotide Labeling: It is a common label for DNA and RNA probes used in PCR, DNA sequencing, and hybridization studies.[10][13]
Experimental Protocols and Methodologies
Below are generalized protocols for the use of TAMRA in bioconjugation. The specific conditions, particularly molar ratios, may require optimization based on the specific biomolecule.
Protocol 1: Labeling an Activated Carboxylic Acid with 5-TAMRA Amine
This protocol describes the conjugation of 5-TAMRA amine to a biomolecule (e.g., a protein or peptide) that has been functionalized with an activated carboxylic acid, such as an NHS ester.
Materials:
-
5-TAMRA amine
-
Biomolecule with an activated carboxyl group (e.g., NHS ester)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25 gel filtration) or dialysis equipment
Procedure:
-
Prepare TAMRA Solution: Dissolve 5-TAMRA amine in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This should be prepared fresh.
-
Prepare Biomolecule Solution: Dissolve the biomolecule containing the activated carboxyl group in the reaction buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the 5-TAMRA amine solution to the biomolecule solution. A molar excess of the amine may be required depending on the reactivity of the activated ester. A typical starting point is a 1.5 to 5-fold molar excess of the amine.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can improve conjugation efficiency.
-
Purification: Separate the TAMRA-labeled biomolecule from unreacted dye and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a gel filtration column) or dialysis against an appropriate buffer.
Protocol 2: Labeling a Primary Amine on a Biomolecule with 5-TAMRA NHS Ester
This is a more common procedure where a TAMRA derivative containing an N-hydroxysuccinimide (NHS) ester is used to label primary amines (e.g., lysine (B10760008) residues) on a protein or peptide.[14]
Materials:
-
5-TAMRA NHS ester
-
Protein or peptide to be labeled
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)[14]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[14]
Procedure:
-
Prepare Dye Stock Solution: Dissolve 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[14]
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer is free of primary amines (e.g., Tris).
-
Conjugation Reaction: Add the dye stock solution dropwise to the protein solution while gently stirring. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be determined empirically.[12][14]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes.[14]
-
Purification: Remove unreacted dye by gel filtration, spin columns, or dialysis.[14] The degree of substitution (DOS) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~547 nm (for TAMRA).[12]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of key processes involving 5-TAMRA.
Caption: Workflow for labeling a protein with 5-TAMRA NHS ester.
Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2158336-47-9_TAMRA amine,5-isomer_四甲基罗丹明-氨基,5-异构体 [xinyanbm.com]
- 7. interchim.fr [interchim.fr]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. lifetein.com [lifetein.com]
- 10. Tamra-5' Oligo Modifications from Gene Link [genelink.com]
- 11. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 12. eurogentec.com [eurogentec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youdobio.com [youdobio.com]
A Technical Guide to the Spectral Properties of TAMRA Amine 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of 5-Carboxytetramethylrhodamine (TAMRA) amine, 5-isomer. TAMRA is a widely utilized fluorophore in biological and biomedical research, known for its bright orange-red fluorescence and high photostability.[1] This document consolidates key quantitative data, details established experimental protocols, and visualizes a common experimental workflow to facilitate a deeper understanding and application of this versatile fluorescent label.
Core Spectral Properties of TAMRA Amine 5-Isomer
TAMRA is a rhodamine-based fluorescent dye valued for its utility in a variety of applications, including fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET) assays.[1] It is commercially available as two primary isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The amine-reactive form of TAMRA, often supplied as an N-hydroxysuccinimidyl (NHS) ester, readily conjugates with primary amines on biomolecules.[1][2] The spectral characteristics of TAMRA can be influenced by environmental factors such as solvent polarity, pH, and its conjugation state.[1][3]
Quantitative Spectral Data
The key spectral and physical properties of TAMRA amine 5-isomer and its amine-reactive succinimidyl ester (SE) derivative are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.
| Property | Value (TAMRA Amine, 5-isomer) | Value (5-TAMRA-SE) | References |
| Excitation Maximum (λex) | 540 - 553 nm | 541 - 565 nm | [4][5][6][7] |
| Emission Maximum (λem) | 565 - 575 nm | 567 - 580 nm | [4][5][6][7] |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | 84,000 - 95,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.1 | [4] |
| Molecular Weight | ~531.5 g/mol (free acid) | ~527.52 g/mol | [7] |
| Solubility | Good in DMF, DMSO, and alcohols | Soluble in DMF and DMSO | [4] |
Experimental Protocols
Accurate characterization and application of TAMRA amine 5-isomer require standardized experimental procedures. The following sections detail protocols for measuring fluorescence spectra and for labeling biomolecules with amine-reactive TAMRA.
Protocol for Measuring Fluorescence Spectra
This protocol outlines the general steps for determining the excitation and emission spectra of TAMRA amine 5-isomer.
1. Materials and Equipment:
-
TAMRA amine 5-isomer
-
Spectroscopy-grade solvent (e.g., DMSO, DMF, or PBS)
-
Spectrofluorometer
-
Quartz cuvettes
2. Procedure:
-
Sample Preparation: Prepare a dilute stock solution of TAMRA amine 5-isomer in a suitable solvent like DMSO. Further dilute the stock solution in the desired final buffer (e.g., PBS, pH 7.4) to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission scan mode.
-
Set the emission wavelength to the expected emission maximum (e.g., 575 nm).
-
Scan a range of excitation wavelengths (e.g., 480 nm to 580 nm).
-
The peak of the resulting spectrum will be the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Data Analysis: Record the excitation and emission maxima. For quantum yield determination, compare the integrated fluorescence intensity of the TAMRA sample to a standard with a known quantum yield under identical experimental conditions.[1]
Protocol for Labeling Biomolecules with 5-TAMRA-SE
This protocol provides a general procedure for conjugating 5-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules such as proteins or amino-modified oligonucleotides.[1]
1. Materials and Equipment:
-
5-TAMRA-SE
-
Biomolecule to be labeled
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
2. Procedure:
-
Dissolve Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer at a concentration of 2-10 mg/mL.[2] Buffers containing primary amines, such as Tris, must be avoided.[1]
-
Prepare TAMRA-SE Stock Solution: Immediately before use, dissolve the 5-TAMRA-SE in a small amount of anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add a calculated molar excess of the TAMRA-SE stock solution to the biomolecule solution. A dye-to-protein molar ratio of 5:1 to 20:1 is a common starting point.[9] Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]
-
Purification: Separate the TAMRA-labeled biomolecule from the unreacted dye using a gel filtration column.[1]
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of TAMRA (e.g., 555 nm).[2]
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.[10]
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 4.[9]
-
Visualizations
The following diagrams illustrate a typical workflow for biomolecule labeling with TAMRA and the fundamental principle of fluorescence.
Caption: Workflow for labeling biomolecules with TAMRA-SE.
Caption: Simplified Jablonski diagram of fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.cn [abcam.cn]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. This compound (A270317) | Antibodies.com [antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. rsc.org [rsc.org]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. biotium.com [biotium.com]
TAMRA Amine 5-Isomer: A Technical Guide to DMSO Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of TAMRA (Tetramethylrhodamine) amine 5-isomer in Dimethyl Sulfoxide (DMSO), along with detailed experimental protocols and workflows for its application in bioconjugation and fluorescence-based assays.
Executive Summary
TAMRA amine 5-isomer is a widely utilized fluorescent dye in biological research, valued for its bright orange-red fluorescence and reactivity towards various functional groups. A critical parameter for its effective use is its solubility in appropriate solvents, with DMSO being a common choice for preparing stock solutions. While specific quantitative solubility data for the 5-isomer amine is not always readily available, this guide consolidates information from related TAMRA compounds and established laboratory protocols to provide a practical understanding of its solubility characteristics. This document also outlines detailed procedures for the preparation of TAMRA amine 5-isomer solutions and their application in labeling biomolecules.
Solubility of TAMRA Derivatives in DMSO
While many suppliers describe the solubility of TAMRA amine 5-isomer in DMSO as "good," precise quantitative values are often not provided.[1][2][3][4] However, by examining the solubility of structurally similar TAMRA derivatives, a practical working concentration can be established.
| Compound | Form | Molecular Weight ( g/mol ) | Reported Solubility in DMSO |
| 5-TAMRA | Carboxylic Acid | 430.46 | 50 mg/mL (116.16 mM)[5] |
| 5-TAMRA | Carboxylic Acid | 430.46 | 1 mg/mL[6] |
| 5-TAMRA-SE | NHS Ester | 527.52 | 5 mg/mL (9.48 mM)[7] |
| 6-TAMRA NHS Ester | NHS Ester | 527.52 | 10 mg/mL[8] |
| 5-TAMRA NHS Ester | NHS Ester | 527.52 | 10 mg/mL[1] |
Note: The solubility of a compound can be influenced by factors such as the purity of the compound and the solvent, temperature, and the use of techniques like sonication and warming.[5][7] For optimal results, it is recommended to use anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[5]
Based on the data for related compounds and common laboratory practices, a stock solution of TAMRA amine 5-isomer in anhydrous DMSO at a concentration of 10 mg/mL is a widely accepted and achievable starting point for most applications.[1][8][9][10]
Experimental Protocols
Preparation of a 10 mg/mL TAMRA Amine 5-Isomer Stock Solution in DMSO
This protocol describes the preparation of a stock solution of TAMRA amine 5-isomer, which can then be used for various bioconjugation reactions.
Materials:
-
TAMRA amine 5-isomer
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial containing the lyophilized TAMRA amine 5-isomer to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
General Protocol for Labeling Peptides with TAMRA Amine
This protocol outlines a general procedure for the conjugation of TAMRA amine to a peptide containing a reactive group such as an activated ester (e.g., NHS ester).
Materials:
-
TAMRA amine 5-isomer stock solution (10 mg/mL in anhydrous DMSO)
-
Peptide containing an amine-reactive functional group (e.g., NHS ester)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide to be labeled in DMF or DMSO to a concentration of 0.1–1 mM.[11] It is crucial to confirm the peptide's solubility in the chosen organic solvent before proceeding.[11]
-
Add the TAMRA amine 5-isomer stock solution to the peptide solution. A molar ratio of 1:1 to 3:1 (dye:peptide) is a common starting point.[11]
-
Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to facilitate the reaction.
-
Incubate the reaction at room temperature for at least 4 hours or overnight with continuous stirring, ensuring the reaction is protected from light.[11]
-
Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography or HPLC.
-
Upon completion, purify the TAMRA-labeled peptide from unreacted dye and other impurities using an appropriate method, typically reverse-phase HPLC.[12]
Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows involving TAMRA amine 5-isomer.
References
- 1. youdobio.com [youdobio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]
- 4. This compound (A270317) | Antibodies.com [antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youdobio.com [youdobio.com]
- 9. abcam.cn [abcam.cn]
- 10. interchim.fr [interchim.fr]
- 11. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
TAMRA amine 5-isomer storage and stability
An In-Depth Technical Guide on the Storage and Stability of TAMRA Amine 5-Isomer
For researchers, scientists, and professionals in drug development, the integrity of fluorescent labeling reagents is paramount to generating reliable and reproducible data. Tetramethylrhodamine (TAMRA) amine 5-isomer is a widely used fluorescent dye, valued for its bright, photostable signal.[1][2] Proper handling and storage are critical to maintaining its chemical integrity and performance. This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling protocols for TAMRA amine 5-isomer.
TAMRA amine 5-isomer is an amine-functionalized derivative of the TAMRA fluorophore, designed for conjugation with electrophilic reagents like activated esters.[3][4] Its stability is influenced by temperature, light, and moisture. Adherence to recommended storage conditions is crucial for maximizing its shelf life.
Storage of Solid Compound
The solid form of TAMRA amine 5-isomer is relatively stable when stored correctly. For optimal long-term stability, the compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent moisture absorption.[3][4][5][6] Several suppliers state a shelf life of up to 24 months under these conditions.[3][7] For short-term needs, storage at +4°C is also acceptable.[6] The compound can be transported at ambient room temperature for periods of up to three weeks without significant degradation.[3][7]
Storage of Solutions
Once dissolved, the stability of TAMRA amine 5-isomer is reduced.[6] It is highly recommended to prepare stock solutions in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Alcohols are also suitable solvents.[3][4][5]
Stock solutions should be prepared fresh for optimal performance. If storage is necessary, unused stock solutions in anhydrous DMSO can be stored at -20°C for up to three months, provided they are protected from light and moisture.[8] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from atmospheric water.
Quantitative Data Summary: Storage and Handling
The following tables summarize the key quantitative parameters for the storage and handling of TAMRA amine 5-isomer.
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Exposure | Moisture Conditions | Stated Shelf Life (Solid) |
| Solid | -20°C (Long-term)[3][4][6] | Protect from light[3][4][6] | Desiccate[3][4][6] | 24 months[3][7] |
| +4°C (Short-term)[6] | ||||
| Solution | -20°C[8] | Protect from light and moisture[8] | Anhydrous Solvent | Up to 3 months[8] |
Table 2: Physicochemical and Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~541 nm[3][4][5] |
| Emission Maximum (λem) | ~567 nm[3][4][5] |
| Molar Extinction Coefficient | ~84,000 M⁻¹cm⁻¹[4][5] |
| Recommended Solvents | DMF, DMSO, Alcohols[3][4][5] |
| Purity (Typical) | ≥95%[4][5] |
Stability Profile and Degradation Pathways
While TAMRA is known for its good photostability compared to other dyes like fluorescein (B123965) (FAM), its long-term stability can be compromised by several factors.[1][9]
-
Photostability: TAMRA offers high photostability suitable for long-term imaging experiments.[1] However, prolonged exposure to light should always be avoided during storage and handling to prevent photobleaching.[3][7]
-
pH Sensitivity: The fluorescence of TAMRA is generally considered to be stable and insensitive across a range of pH values.[9] However, some studies note that its performance is optimal in neutral to slightly acidic environments and that its fluorescence can be pH-dependent.[2] Furthermore, extreme pH levels can catalyze the degradation of molecules, including dyes and their conjugates.[10][11]
-
Hydrolysis and Oxidation: As with any complex organic molecule, TAMRA amine is susceptible to degradation via hydrolysis and oxidation, particularly when in solution. The use of anhydrous solvents for stock solutions is critical to minimize water-mediated degradation. Protecting solutions from air can help reduce oxidative damage.
Caption: Conceptual overview of factors leading to the degradation of TAMRA amine 5-isomer.
Experimental Protocols
While specific stability-indicating assays are proprietary to manufacturers, a general workflow can be established to assess the stability of TAMRA amine 5-isomer under specific experimental conditions.
General Handling and Solution Preparation Workflow
Proper handling from receipt to use is essential. The following workflow outlines the best practices.
Caption: Recommended workflow for handling and preparing TAMRA amine 5-isomer solutions.
Protocol for Assessing Dye Stability
This protocol provides a framework for evaluating the stability of a TAMRA amine solution over time.
1. Materials:
- TAMRA amine 5-isomer
- Anhydrous DMSO or other chosen solvent
- Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
- HPLC system with a fluorescence detector and/or a UV-Vis detector
- Spectrofluorometer and UV-Vis spectrophotometer
2. Sample Preparation:
- Prepare a concentrated primary stock solution of TAMRA amine in anhydrous DMSO (e.g., 10 mM).
- Create secondary stocks by diluting the primary stock into the desired experimental buffers (e.g., to a final concentration of 100 µM). Note the potential for precipitation in purely aqueous solutions.
3. Stress Conditions:
- Temperature: Aliquot samples and store them at different temperatures (e.g., 4°C, 25°C, and 37°C).
- Light Exposure: Expose a set of aliquots to ambient lab light or a controlled light source, while keeping a parallel set wrapped in foil as a dark control.
- Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Analysis:
- HPLC Analysis: At each time point, inject a sample onto a reverse-phase HPLC column.
- Monitor the elution profile at the absorbance maximum (~541 nm) and fluorescence emission (~567 nm).
- Quantify the area of the peak corresponding to the intact TAMRA amine. A decrease in this peak area over time indicates degradation.
- Observe the appearance of new peaks, which correspond to degradation products.
- Spectroscopic Analysis:
- Record the absorbance spectrum. A decrease in absorbance at the maximum wavelength suggests degradation.
- Record the fluorescence emission spectrum. A decrease in fluorescence intensity is a direct measure of the loss of dye performance. Shifts in the emission maximum can indicate the formation of new chemical species.
5. Data Presentation:
- Plot the percentage of remaining intact TAMRA amine (as determined by HPLC peak area) versus time for each condition.
- Plot the relative fluorescence intensity versus time for each condition.
By following these guidelines, researchers can ensure the quality and stability of their TAMRA amine 5-isomer, leading to more accurate and reproducible results in their labeling and imaging applications.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. lifetein.com [lifetein.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]
- 5. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of TAMRA Amine 5-Isomer Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles underlying the fluorescence of TAMRA (Tetramethylrhodamine) amine 5-isomer, a widely utilized fluorophore in biological research and drug development. We will delve into its photophysical properties, factors influencing its fluorescence, and its applications in biomolecular labeling, supported by detailed experimental protocols and visualizations.
Core Principles of TAMRA Fluorescence
TAMRA is a rhodamine-based fluorescent dye known for its bright orange-red fluorescence and high photostability.[1] The fluorescence phenomenon is based on the absorption of light at a specific wavelength, which excites the molecule to a higher energy state. The molecule then returns to its ground state by emitting a photon of light at a longer wavelength. This process is cyclical and allows for sensitive detection.
The 5-isomer of TAMRA amine possesses a primary amine group that can be used for conjugation to various electrophiles, such as activated esters and epoxides, or in reductive amination reactions.[2][3] This reactive group allows for the stable labeling of a wide range of biomolecules.
Photophysical Properties
The key photophysical characteristics of TAMRA amine 5-isomer are summarized in the table below. These properties are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | References |
| Excitation Maximum (λex) | ~541 - 555 nm | [2][4][5][6] |
| Emission Maximum (λem) | ~567 - 580 nm | [2][4][5][7] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [2][5][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | [2][7][8] |
| Molecular Weight | ~565.1 g/mol | [4] |
Factors Influencing Fluorescence
The fluorescence intensity and spectral properties of TAMRA can be influenced by its local environment. Understanding these factors is critical for obtaining reliable and reproducible data.
-
pH: The fluorescence of TAMRA is pH-sensitive. Its intensity can decrease in alkaline environments (pH > 8.0) due to structural changes in the rhodamine backbone.[7] Therefore, maintaining a stable and appropriate pH during experiments is essential.
-
Solvent Polarity: The polarity of the solvent can affect the fluorescence quantum yield of TAMRA. Rhodamine dyes are generally highly fluorescent in polar solvents.[9]
-
Quenching: Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. Proximity to certain molecules, such as guanosine (B1672433) residues in DNA, can lead to quenching.[10][11] Self-quenching can also occur at high labeling densities on a biomolecule.[7]
-
FRET: TAMRA is a popular acceptor for Förster Resonance Energy Transfer (FRET) with donor fluorophores like fluorescein (B123965) (FAM).[2][3] FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.
Applications in Research and Drug Development
The bright and stable fluorescence of TAMRA amine 5-isomer makes it a valuable tool for a wide range of applications:
-
Fluorescent Labeling: Covalent labeling of proteins, peptides, and amine-modified oligonucleotides for visualization and quantification.[12]
-
Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules within cells and tissues.[8]
-
Flow Cytometry: Identifying and sorting cells based on the fluorescence of labeled probes.[6]
-
Real-Time PCR: Used as a quencher for a reporter dye in dual-labeled probes, such as TaqMan probes.[12][13]
-
FRET-based Assays: Studying molecular interactions, such as protein-protein interactions and enzyme activity.[7][14]
Experimental Protocols
Detailed methodologies for labeling biomolecules with TAMRA and for fluorescence measurements are provided below. While TAMRA amine itself can be used in specific conjugation chemistries, the most common method for labeling primary amines on biomolecules involves the use of its N-hydroxysuccinimidyl (NHS) ester derivative.
Protocol for Labeling Proteins with TAMRA NHS Ester
This protocol provides a general procedure for labeling primary amines (e.g., lysine (B10760008) residues) on proteins.
Materials:
-
TAMRA NHS ester (5-isomer)
-
Protein of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the sodium bicarbonate buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).[15][16]
-
Prepare Dye Solution: Immediately before use, dissolve the TAMRA NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[1][15]
-
Reaction: While gently stirring, add a 5-10 molar excess of the dissolved TAMRA NHS ester to the protein solution.[15][16]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[15][16]
-
Purification: Separate the labeled protein from the unreacted dye using a suitable purification method like gel filtration or dialysis.[15][16]
Protocol for Determining Relative Fluorescence Quantum Yield
This protocol describes how to measure the relative quantum yield of a TAMRA conjugate using a known standard.
Materials:
-
TAMRA-labeled sample
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the TAMRA sample and the standard in the same solvent.
-
Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra for each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
-
Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:[1]
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to TAMRA amine 5-isomer fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]
- 3. TAMRA амин, 5-изомер | CAS#:2158336-47-9 (inner salt) [ru.lumiprobe.com]
- 4. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]
- 5. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 6. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]
- 7. lifetein.com [lifetein.com]
- 8. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 9. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 10. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 14. researchgate.net [researchgate.net]
- 15. youdobio.com [youdobio.com]
- 16. youdobio.com [youdobio.com]
An In-depth Technical Guide to TAMRA Amine 5-Isomer and 6-Isomer
Introduction
Carboxytetramethylrhodamine (TAMRA) is a highly versatile and widely utilized fluorescent dye in biological and biomedical research.[1] As a member of the rhodamine family, it is recognized for its bright orange-red fluorescence, excellent photostability, and its utility as a FRET (Förster Resonance Energy Transfer) acceptor for dyes like FAM.[1][2][3] TAMRA is commonly employed for labeling biomolecules such as peptides, proteins, and nucleic acids.[3][4] It is synthesized as a mixture of two positional isomers: the 5-isomer (5-TAMRA) and the 6-isomer (6-TAMRA).[1][5] While often sold as a mixture, purified single isomers are available and preferred for applications where reproducibility and well-defined molecular properties are critical.[2] This guide provides a detailed comparison of the 5- and 6-isomers of TAMRA amine, focusing on their chemical, physical, and functional differences to aid researchers in selecting the appropriate reagent for their specific application.
Core Chemical and Physical Differences
The fundamental difference between the 5- and 6-isomers of TAMRA lies in the substitution position of the carboxyl group on the benzoic acid portion of the xanthene core. This seemingly minor positional change can influence the dye's interaction with its local environment, although its core spectral properties remain largely indistinguishable.[1][6]
Structural Diagrams
The logical relationship from the synthesis of TAMRA to its application in bioconjugation is depicted below. The synthesis typically results in a mixture of the 5- and 6-isomers, which can be separated chromatographically to yield pure isomers for specific applications.
Quantitative Data Summary
The spectral properties of the 5- and 6-isomers of TAMRA are nearly identical.[1][6] The choice between isomers is therefore less dependent on their fluorescence characteristics and more on the specific requirements of the conjugation chemistry and the biological system under investigation. The table below summarizes the key quantitative data for TAMRA.
| Property | 5-Isomer Value | 6-Isomer Value | Notes |
| Molecular Weight | 430.45 g/mol [1] | 430.45 g/mol [2] | For the carboxylic acid form. |
| Excitation Maximum (λex) | ~546 nm[1] | ~543 - 554 nm[7] | Varies with solvent and conjugation state.[1] |
| Emission Maximum (λem) | ~580 nm | ~570 - 577 nm[7] | Varies with solvent and conjugation state.[1] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[1] | >78,000 M⁻¹cm⁻¹[7] | In methanol (B129727) or aqueous buffer. |
| Fluorescence Quantum Yield (Φ) | ~0.1[1] | High[7] | Can be influenced by the local environment. |
Reactivity and Bioconjugation
Both 5- and 6-TAMRA are available with various reactive groups to facilitate covalent labeling of biomolecules. The most common forms are the carboxylic acid and its activated N-hydroxysuccinimide (NHS) ester derivative. The amine-reactive NHS ester readily couples with primary amines on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides under mild alkaline conditions to form stable amide bonds.[7][8]
While the reactivity of the two isomers is generally considered to be very similar, there are anecdotal preferences within the scientific community:
-
5-TAMRA is often preferred for labeling peptides and proteins.[2]
-
6-TAMRA is frequently chosen for labeling nucleotides and in DNA sequencing applications.[2]
The minor difference in the position of the linker arm may subtly affect the orientation and local environment of the dye once conjugated, which could be significant in sensitive applications like FRET.[2] For most general labeling purposes, a mixture of the isomers is often sufficient and more cost-effective. However, for applications demanding high reproducibility and well-characterized conjugates, the use of a single, pure isomer is strongly recommended.[2]
Experimental Protocols
Protocol 1: Protein Labeling with TAMRA-NHS Ester
This protocol provides a general method for labeling proteins with either 5- or 6-TAMRA NHS ester.[7][9]
Materials:
-
5- or 6-TAMRA NHS Ester
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare TAMRA Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Protect from light.[9]
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (Tris buffers are not suitable).
-
Reaction: Add the TAMRA stock solution to the protein solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.[9]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Purification: Remove unconjugated dye by passing the reaction mixture through an SEC column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first as a colored band.[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).
Protocol 2: Amine Conjugation via Carbodiimide Chemistry (for TAMRA carboxylic acid)
This protocol details the conjugation of TAMRA carboxylic acid to a primary amine-containing biomolecule using EDC and NHS.[10][11]
Materials:
-
5- or 6-TAMRA carboxylic acid
-
Biomolecule with primary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)[11]
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)[10]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., SEC)
Procedure:
-
Reagent Preparation: Dissolve TAMRA carboxylic acid in a small amount of DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[10]
-
Activation of Carboxylic Acid: In an amine-free, slightly acidic buffer (Activation Buffer), combine TAMRA, EDC, and NHS (a common molar ratio is 1:1.5:1.5). Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[10][11]
-
Protein Conjugation: Add the activated TAMRA-NHS ester solution to the biomolecule solution in the Coupling Buffer.[10]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[10][11]
-
Purification: Purify the conjugate as described in the previous protocol to remove unreacted dye and coupling reagents.[10]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical bioconjugation experiment using an amine-reactive TAMRA dye.
Separation and Purification of Isomers
The synthesis of TAMRA typically yields a mixture of the 5- and 6-isomers. While this mixture is suitable for many applications, high-performance liquid chromatography (HPLC) can be employed to separate them.[6][12] The ability to separate these positional isomers is crucial for manufacturing single-isomer products, which offer superior batch-to-batch consistency.[13][14]
Conclusion
The 5- and 6-isomers of TAMRA amine are two closely related fluorophores that exhibit nearly identical spectral properties. The primary distinction lies in the attachment point of the reactive carboxyl group, which can lead to subtle differences in the behavior of the final conjugate. While a mixture of isomers is adequate for many routine labeling applications, the use of single, purified isomers is highly recommended for quantitative studies, FRET-based assays, and any application where reproducibility and precise molecular structure are paramount. The choice between the 5- and 6-isomer may be guided by established conventions (5-TAMRA for proteins, 6-TAMRA for nucleic acids), but for novel applications, empirical testing may be necessary to determine the optimal choice.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. akinainc.com [akinainc.com]
- 5. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. empbiotech.com [empbiotech.com]
- 8. biotium.com [biotium.com]
- 9. youdobio.com [youdobio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. rsc.org [rsc.org]
Applications of Rhodamine Dyes in Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rhodamine dyes are a class of highly fluorescent compounds that have become indispensable tools in biological research and drug development. Their bright fluorescence, photostability, and tunable chemical structures make them ideal for a wide range of applications, from visualizing cellular structures to sensing specific molecular events. This guide provides a comprehensive overview of the core applications of rhodamine dyes in biology, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.
Core Applications of Rhodamine Dyes
Rhodamine derivatives are versatile fluorophores used in numerous biological applications, including:
-
Fluorescence Microscopy: As bright and photostable labels, rhodamine dyes are extensively used in various fluorescence microscopy techniques, including confocal, super-resolution, and live-cell imaging, to visualize specific proteins, organelles, and cellular processes.[1][2][3][4][5][6]
-
Flow Cytometry: Rhodamine-conjugated antibodies and other probes are employed for the high-throughput analysis and sorting of cells based on the expression of specific surface or intracellular markers.[3][4][5][6][7][8]
-
Fluorescent Probes and Sensors: The fluorescence of certain rhodamine derivatives is sensitive to their local environment, enabling their use as sensors for pH, metal ions, and enzyme activity.[]
-
Mitochondrial Staining: Cationic rhodamine dyes, such as Rhodamine 123, accumulate in mitochondria in a membrane potential-dependent manner, making them valuable tools for assessing mitochondrial health and function.[2][7][10][11][12]
Photophysical Properties of Common Rhodamine Dyes
The selection of a suitable rhodamine dye is critical for the success of an experiment and depends on its specific photophysical properties. The table below summarizes the key spectral characteristics of some of the most commonly used rhodamine derivatives in biological research.
| Dye | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| Rhodamine B | 545 - 553 | 566 - 577 | 106,000 | 0.31 - 0.70 | Water, Ethanol[13][14][15][16][17][18] | |
| Rhodamine 6G | R6G | ~525 | ~555 | ~80,000 | 0.95 | Ethanol[19][20][21] |
| Rhodamine 123 | Rh123 | 505 - 508 | 528 - 529 | Not widely reported | 0.90 | [1][7] |
| Tetramethylrhodamine isothiocyanate | TRITC | 544 - 557 | 570 - 576 | 87,000 | Not widely reported | [22][23][24][25] |
Key Experimental Protocols
This section provides detailed methodologies for some of the most common applications of rhodamine dyes in biological research.
Immunofluorescence Staining of Cellular Proteins using TRITC-Conjugated Antibodies
This protocol outlines the steps for labeling specific proteins within fixed and permeabilized cells using a TRITC-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target protein)
-
TRITC-conjugated secondary antibody (specific to the primary antibody species)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the TRITC-conjugated secondary antibody in blocking buffer, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~544 nm, Emission: ~570 nm).[25]
-
Measurement of Mitochondrial Membrane Potential using Rhodamine 123
This protocol describes how to use Rhodamine 123 and flow cytometry to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[2][7] A decrease in ΔΨm leads to a reduction in Rhodamine 123 accumulation in the mitochondria and thus a decrease in fluorescence intensity.
Materials:
-
Suspension or adherent cells
-
Cell culture medium
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
For adherent cells, detach them using trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.
-
-
Rhodamine 123 Staining:
-
Prepare a working solution of Rhodamine 123 by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[10]
-
Add the Rhodamine 123 working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS.
-
Repeat the wash step twice to remove any unbound dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 525/50 nm bandpass).
-
Collect the fluorescence data for at least 10,000 events per sample. A decrease in the mean fluorescence intensity of the cell population indicates a depolarization of the mitochondrial membrane.
-
Enzyme Activity Assay using a Rhodamine 110-Based Substrate
This protocol provides a general framework for measuring the activity of proteases using a fluorogenic rhodamine 110-based substrate. The substrate is initially non-fluorescent, but upon enzymatic cleavage, it releases the highly fluorescent Rhodamine 110.[26]
Materials:
-
Purified enzyme or cell lysate
-
Assay buffer (optimal for the specific enzyme)
-
Rhodamine 110-based enzyme substrate (e.g., bis-(CBZ-Arg)-R110 for serine proteases)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Rhodamine 110-based substrate in DMSO.
-
Dilute the substrate to the desired working concentration in the assay buffer immediately before use.
-
Prepare a dilution series of the enzyme or cell lysate in the assay buffer.
-
-
Assay Setup:
-
Pipette 50 µL of the enzyme dilutions into the wells of the 96-well microplate.
-
Include a negative control with assay buffer only (no enzyme).
-
-
Initiation of Reaction:
-
Add 50 µL of the substrate working solution to each well to start the reaction.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (Excitation: ~498 nm, Emission: ~521 nm).[26]
-
The fluorescence intensity is directly proportional to the enzyme activity.
-
Visualizing Biological Processes with Rhodamine Dyes
Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows involving rhodamine dyes.
Signaling Pathway: Apoptosis Monitoring
Rhodamine 123 can be used to monitor the intrinsic pathway of apoptosis, where a loss of mitochondrial membrane potential is a key event.[2][27]
Caption: Intrinsic apoptosis pathway monitored by Rhodamine 123.
Experimental Workflow: FRET-Based Biosensor
Rhodamine dyes can be paired with other fluorophores (like fluorescein) in Fluorescence Resonance Energy Transfer (FRET) based biosensors to detect molecular interactions or conformational changes.
Caption: Workflow of a FRET-based biosensor using a rhodamine acceptor.
Logical Relationship: Rhodamine-Based Metal Ion Sensing
Many rhodamine-based sensors for metal ions operate on a spirolactam ring-opening mechanism. The "closed" spirolactam form is non-fluorescent, while binding to a metal ion induces a conformational change to the "open," fluorescent form.[]
Caption: Mechanism of a rhodamine-based "turn-on" metal ion sensor.
This technical guide provides a foundational understanding of the diverse applications of rhodamine dyes in biological research. By leveraging their robust fluorescent properties and the availability of a wide array of derivatives, researchers can continue to illuminate the intricate workings of biological systems.
References
- 1. Spectrum [Rhodamine 123] | AAT Bioquest [aatbio.com]
- 2. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine - Wikipedia [en.wikipedia.org]
- 4. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 5. dbkgroup.org [dbkgroup.org]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 14. omlc.org [omlc.org]
- 15. researchgate.net [researchgate.net]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]
- 18. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 19. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. researchgate.net [researchgate.net]
- 22. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 23. interchim.fr [interchim.fr]
- 24. FluoroFinder [app.fluorofinder.com]
- 25. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and techniques for fluorescently labeling biomolecules. It is designed to be a practical resource for researchers, scientists, and drug development professionals who utilize fluorescently labeled molecules in a wide array of applications, from basic research to high-throughput screening.
Core Principles of Fluorescent Labeling
Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the detection and tracking of biomolecules with high sensitivity and specificity. The process involves the covalent attachment of a fluorescent molecule, known as a fluorophore, to a target biomolecule, such as a protein, antibody, or nucleic acid.[1] This conjugation allows researchers to visualize, quantify, and monitor the localization, dynamics, and interactions of these molecules within complex biological systems.
The fundamental principle lies in the ability of fluorophores to absorb light at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission). This phenomenon, known as fluorescence, provides a detectable signal that can be measured using various instruments, including fluorescence microscopes, plate readers, and flow cytometers. The choice of fluorophore and labeling chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired experimental outcome.
Common Fluorophores and Their Properties
A wide variety of fluorescent dyes are commercially available, each with unique spectral properties. Key parameters to consider when selecting a fluorophore include its excitation and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Below is a summary of the quantitative properties of several commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Small Molecule Dyes | ||||
| FITC (Fluorescein Isothiocyanate) | 495 | 519 | ~75,000 | ~0.92 |
| TRITC (Tetramethylrhodamine Isothiocyanate) | 557 | 576 | ~100,000 | ~0.65-0.70 |
| Alexa Fluor 488 | 496 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor 594 | 590 | 617 | ~73,000 | ~0.66 |
| Cy3 | 554 | 568 | ~150,000 | ~0.15 |
| Cy5 | 649 | 667 | ~250,000 | ~0.27 |
| DAPI (4',6-diamidino-2-phenylindole) | 358 | 461 | ~27,000 | ~0.92 (bound to DNA) |
| Hoechst 33342 | 350 | 461 | ~47,000 | - |
| Fluorescent Proteins | ||||
| EGFP (Enhanced Green Fluorescent Protein) | 488 | 507 | ~55,900 | ~0.60 |
| DsRed | 558 | 583 | ~75,000 | ~0.7 |
| mCherry | 587 | 610 | ~72,000 | ~0.22 |
Key Labeling Chemistries and Experimental Protocols
The choice of labeling chemistry depends on the available functional groups on the target biomolecule. The most common approaches target primary amines, thiols, or utilize bioorthogonal reactions like click chemistry.
Amine-Reactive Labeling using NHS Esters
This is one of the most common methods for labeling proteins, as primary amines are abundant in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains.[2] N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at slightly basic pH (8.0-9.0), forming stable amide bonds.[2]
Figure 1: General workflow for amine-reactive fluorescent labeling.
Figure 2: NHS ester reaction with a primary amine.
Experimental Protocol: Amine Labeling of an Antibody with an NHS Ester
-
Protein Preparation:
-
Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive NHS ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to protein. A starting point of a 10-20 fold molar excess of dye to antibody is often recommended.
-
While gently stirring the antibody solution, slowly add the dye solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled antibody will elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Thiol-Reactive Labeling using Maleimides
This method targets the sulfhydryl groups of cysteine residues. Since cysteine is a less abundant amino acid than lysine, thiol-reactive labeling can offer more site-specific conjugation.[3] Maleimides are the most common thiol-reactive functional group, reacting with sulfhydryls at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[4]
Figure 3: Maleimide reaction with a thiol group.
Experimental Protocol: Thiol Labeling of a Protein with a Maleimide
-
Protein Preparation:
-
Dissolve the protein in a thiol-free, degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).
-
If necessary, reduce disulfide bonds to free up sulfhydryl groups by incubating with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If DTT is used, it must be removed before adding the maleimide dye.
-
-
Dye Preparation:
-
Dissolve the maleimide-functionalized dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dye solution to the protein solution to achieve a 10-20 fold molar excess of dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by spectrophotometry.
-
Bioorthogonal Labeling using Click Chemistry
Click chemistry refers to a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[5][6] The most common click reaction for labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[5] This requires the biomolecule to be modified with either an azide (B81097) or an alkyne group, and the fluorophore to have the corresponding reactive partner.
Figure 4: General workflow for click chemistry labeling.
Experimental Protocol: Click Chemistry Labeling of a Biomolecule
-
Biomolecule Modification:
-
Introduce an azide or alkyne group into the biomolecule using established chemical or enzymatic methods.
-
-
Fluorophore Preparation:
-
Obtain or synthesize a fluorophore containing the complementary reactive group (alkyne or azide).
-
-
Click Reaction:
-
Dissolve the modified biomolecule and the fluorophore in a suitable buffer.
-
Prepare a fresh solution of the copper(I) catalyst. Common catalysts include copper(I) bromide or copper(I) iodide, often used with a stabilizing ligand like TBTA.
-
Add a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.
-
Add the catalyst and reducing agent to the biomolecule/fluorophore mixture.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
Purify the labeled biomolecule to remove the catalyst and unreacted reagents using methods appropriate for the biomolecule (e.g., chromatography, precipitation).
-
Confirm labeling by mass spectrometry or fluorescence analysis.
-
Applications in Research and Drug Development
Fluorescently labeled biomolecules are indispensable tools across various stages of research and drug development.
Immunoassays
In immunoassays like ELISA and Western blotting, fluorescently labeled secondary antibodies are widely used for the detection and quantification of target proteins. The high sensitivity of fluorescence allows for the detection of low-abundance proteins.
Fluorescence Microscopy
Fluorescently labeled antibodies or probes enable the visualization of specific proteins or cellular structures within fixed or living cells, providing crucial information about their subcellular localization and dynamics.
High-Throughput Screening (HTS)
Fluorescence-based assays are a mainstay in HTS for drug discovery.[] These assays can be designed to monitor various cellular processes, such as enzyme activity, receptor binding, and protein-protein interactions.[] Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used in HTS to study molecular interactions in real-time.[8][9]
Figure 5: A generic kinase signaling pathway amenable to study with fluorescent biomolecules.
Streptavidin-Biotin System
The high-affinity interaction between streptavidin and biotin (B1667282) is widely exploited for indirect fluorescent labeling.[10] A biomolecule is first labeled with biotin, and then a fluorescently labeled streptavidin is used for detection. This strategy provides signal amplification since one streptavidin molecule can bind up to four biotin molecules.[11][12]
Figure 6: Workflow for streptavidin-biotin based fluorescent labeling.
Conclusion
Fluorescent labeling of biomolecules is a powerful and versatile technology that continues to drive innovation in biological research and drug development. A thorough understanding of the principles of fluorescence, the properties of different fluorophores, and the various labeling chemistries is essential for designing and executing successful experiments. This guide provides a foundational framework to assist researchers in effectively applying these techniques to their specific research goals.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 8. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy [frontiersin.org]
- 10. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. southernbiotech.com [southernbiotech.com]
TAMRA Amine as a FRET Acceptor for FAM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of using Tetramethylrhodamine (TAMRA) amine as a Förster Resonance Energy Transfer (FRET) acceptor for 6-Carboxyfluorescein (FAM). It covers the fundamental principles, experimental protocols, and key data points to facilitate the successful application of this popular FRET pair in research and drug development.
Introduction to FAM-TAMRA FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm)[1]. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of that distance, making FRET a powerful tool for studying molecular interactions and conformational changes[2].
The FAM-TAMRA pair is a widely used FRET couple in various biological assays. FAM, a derivative of fluorescein, serves as the donor fluorophore, while TAMRA, a rhodamine derivative, functions as the acceptor[2][3]. The significant overlap between the emission spectrum of FAM and the excitation spectrum of TAMRA allows for efficient energy transfer[2][4]. When FAM (the donor) is excited, it can transfer its energy to a nearby TAMRA (the acceptor), resulting in quenching of the FAM fluorescence and a concomitant emission of fluorescence from TAMRA[2][4]. This phenomenon can be harnessed to monitor events that bring the two fluorophores into or out of close proximity, such as nucleic acid hybridization, protein-protein interactions, or enzyme-mediated cleavage of a dual-labeled substrate[2][5].
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the FAM-TAMRA FRET pair.
Table 1: Spectral Properties of FAM and TAMRA
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| 6-FAM | 492 - 495[2][3][6] | 517 - 521[2][3][6] | ~75,000 | ~0.92 |
| TAMRA | 555 - 565[2][7] | 580[2][7] | ~90,000[7] | 0.1 - 0.5[7][8] |
Table 2: FRET Parameters for the FAM-TAMRA Pair
| Parameter | Value | Reference |
| Förster Distance (R₀) | 44.8 Å (4.48 nm) | |
| Typical Donor-Acceptor Separation for FRET | 10 - 100 Å (1 - 10 nm) | [3] |
Experimental Protocols
Labeling of Peptides/Oligonucleotides with TAMRA Amine
This protocol describes the general procedure for labeling a peptide or an amine-modified oligonucleotide with an amine-reactive TAMRA derivative, such as TAMRA-NHS ester.
Materials:
-
Peptide or amine-modified oligonucleotide
-
TAMRA-NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.0-9.0)[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve the Peptide/Oligonucleotide: Dissolve the peptide or amine-modified oligonucleotide in the amine-free labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare the TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL[9].
-
Labeling Reaction: While gently vortexing the peptide/oligonucleotide solution, slowly add a 5-10 fold molar excess of the dissolved TAMRA-NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled product from the unreacted dye using a size-exclusion chromatography column or by reverse-phase HPLC.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein/peptide) and at the absorption maximum of TAMRA (~555 nm).
FRET-Based Protease Cleavage Assay
This protocol outlines a typical FRET-based assay to measure the activity of a protease using a FAM and TAMRA dual-labeled peptide substrate.
Materials:
-
FAM-peptide-TAMRA substrate
-
Protease of interest
-
Assay buffer (optimized for the specific protease)
-
Fluorometer or plate reader capable of measuring FAM and TAMRA fluorescence
Procedure:
-
Prepare the Substrate Solution: Dissolve the FAM-peptide-TAMRA substrate in the assay buffer to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Initiate the Reaction: Add the protease to the substrate solution to start the enzymatic reaction. Include a negative control with no enzyme.
-
Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity of FAM (Excitation: ~490 nm, Emission: ~520 nm) and/or TAMRA (Excitation: ~555 nm, Emission: ~580 nm) over time.
-
Data Analysis: As the protease cleaves the peptide substrate, the FAM donor and TAMRA acceptor are separated, leading to an increase in FAM fluorescence and a decrease in TAMRA fluorescence (when exciting at the FAM excitation wavelength). The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot.
Visualizations
Caption: Mechanism of Förster Resonance Energy Transfer (FRET) between FAM and TAMRA.
Caption: A typical experimental workflow for a FRET-based enzyme assay.
Caption: Logical relationship between fluorophore proximity and FRET signal.
References
- 1. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. Peptide Labeling [sigmaaldrich.com]
- 4. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 9. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for TAMRA Amine 5-Isomer Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for the covalent labeling of proteins, peptides, and nucleic acids.[1] The 5-isomer of TAMRA (5-carboxytetramethylrhodamine) ensures reproducibility in critical biological applications by avoiding inconsistencies that can arise from mixtures of isomers.[2][3] This document provides a detailed protocol for labeling proteins with the amine-reactive N-hydroxysuccinimide (NHS) ester form of 5-TAMRA, which efficiently targets primary amines on proteins to form stable amide bonds.[1][4] TAMRA-labeled proteins are instrumental in a variety of applications, including immunofluorescent staining, fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[3][5][6]
Principle of Reaction
The labeling chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of 5-TAMRA and primary aliphatic amines on the protein.[1] These primary amines are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1] The NHS ester is a highly reactive group that forms a stable, covalent amide bond with the deprotonated primary amine.[1][2] This reaction is most efficient under slightly alkaline conditions (pH 7.2-9.0), which promote the nucleophilicity of the amine groups.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the 5-TAMRA protein labeling protocol.
Table 1: Physical and Spectral Properties of 5-TAMRA, SE
| Property | Value | Reference |
| Fluorescent Color | Orange | [2] |
| Molecular Weight | 527.53 g/mol | [2][8] |
| Maximum Absorption (λmax) | ~555 nm | [2][8] |
| Maximum Emission (λem) | ~575 nm | [7] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [6] |
| Reactive Form | Succinimidyl Ester (amine-reactive) | [2] |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 2-10 mg/mL | [2][3][8] |
| Reaction Buffer pH | 7.2 - 9.0 | [3][7][9] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | [2][3][8] |
| Reaction Time | 15 - 60 minutes | [2][10] |
| Reaction Temperature | Room Temperature | [2][10] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, MOPS | [3][11] |
| Buffers to Avoid | Tris, Glycine (contain primary amines) | [3][4][10] |
| Desired Degree of Labeling (DOL) | 2-4 moles of dye per mole of protein | [3][11] |
Experimental Protocols
Materials Required
-
5-TAMRA, SE (Succinimidyl Ester)
-
Protein to be labeled (in an amine-free buffer)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.5)[3][10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][10]
-
Desalting column (e.g., Sephadex G-25), spin column, or dialysis equipment for purification[2][4][10]
-
Spectrophotometer
Step-by-Step Protocol
1. Preparation of Protein Solution
-
Dissolve the protein in an appropriate amine-free buffer such as phosphate, carbonate, borate, or MOPS at a recommended concentration of 2-10 mg/mL.[2][3] If the protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against a suitable buffer (e.g., 0.01 M PBS, pH 7.2-7.4) before labeling.[3][11]
-
If necessary, adjust the pH of the protein solution to be within the optimal range of 7.2-9.0 by adding a reaction buffer (e.g., 1/10 volume of 1 M sodium bicarbonate, pH 8.3).[2][8]
2. Preparation of 5-TAMRA, SE Stock Solution
-
Immediately before use, prepare a 10 mg/mL stock solution of 5-TAMRA, SE by dissolving it in anhydrous DMSO or DMF.[4][10] Vortex thoroughly to ensure the dye is completely dissolved.[2]
-
This solution is sensitive to light and moisture and should be prepared fresh for each labeling reaction to maintain its reactivity.[2][3]
3. Conjugation Reaction
-
Calculate the required volume of the 5-TAMRA, SE stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 5:1 to 10:1 (dye:protein) is recommended.[2][4][10] The optimal ratio may need to be determined empirically for each protein.[3]
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.[8]
-
Incubate the reaction mixture for 15-60 minutes at room temperature, protected from light.[2][10] A rotator or shaker can be used for continuous mixing.[2]
4. Purification of the Labeled Protein
-
After the incubation period, it is crucial to remove the unreacted, free dye from the protein-dye conjugate.
-
This is typically achieved using a desalting column (suitable for proteins with MW > 5,000), a spin column, or by dialysis against an appropriate buffer (e.g., PBS).[2][4][10]
5. Determination of the Degree of Labeling (DOL)
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of 5-TAMRA, which is approximately 555 nm (A555).[8]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for TAMRA is approximately 0.3.
-
Protein Concentration (M) = [A280 - (A555 x CF)] / εprotein
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = A555 / εdye
-
-
Calculate the Degree of Labeling.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
For effective labeling, the DOL should typically fall between 2 and 4.[3][11]
6. Storage of the Labeled Protein
-
Store the purified, labeled protein at 4°C for short-term storage (up to two months), protected from light.[2][3]
-
For long-term storage, it is recommended to add a carrier protein like BSA (0.1%) if the conjugate concentration is low (< 0.5 mg/mL), and a preservative such as sodium azide (B81097) (0.01-0.1%).[2][3] The conjugate can be aliquoted and stored at -20°C.[2][3]
Visualizations
Chemical Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. youdobio.com [youdobio.com]
- 5. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]
- 6. lifetein.com [lifetein.com]
- 7. 5-TAMRA NHS Ester, 150810-68-7 | BroadPharm [broadpharm.com]
- 8. abcam.cn [abcam.cn]
- 9. vectorlabs.com [vectorlabs.com]
- 10. youdobio.com [youdobio.com]
- 11. eurogentec.com [eurogentec.com]
Application Notes and Protocols for Oligonucleotide Labeling with 5-TAMRA Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of oligonucleotides with 5-TAMRA (Tetramethylrhodamine) amine, 5-isomer. These guidelines are intended to assist researchers in the successful conjugation, purification, and application of TAMRA-labeled oligonucleotides in various molecular biology and drug development workflows.
Introduction
Carboxytetramethylrhodamine (TAMRA) is a versatile fluorescent dye widely utilized for labeling oligonucleotides.[1] Its photostability and bright fluorescence make it an ideal candidate for a variety of applications, including real-time PCR, fluorescence microscopy, and hybridization assays.[1][2] While labeling is commonly achieved using N-hydroxysuccinimide (NHS) esters of TAMRA with amino-modified oligonucleotides, the use of 5-TAMRA amine allows for the conjugation to carboxylated oligonucleotides through a stable amide bond. This alternative labeling strategy expands the possibilities for site-specific modifications and the design of novel probes. The 5-isomer of TAMRA is a purified, single isomer that ensures consistency and reproducibility in labeling experiments.[3]
Applications of TAMRA-Labeled Oligonucleotides
TAMRA-labeled oligonucleotides are instrumental in a multitude of research and diagnostic applications:
-
Fluorescence Resonance Energy Transfer (FRET) Probes: TAMRA is frequently paired with a donor fluorophore, such as 6-FAM (6-carboxyfluorescein), in FRET-based assays.[4] In such probes, TAMRA can function as an acceptor dye or a quencher. When the donor and acceptor are in close proximity, the donor's fluorescence is quenched. Upon hybridization of the probe to its target sequence, the donor and acceptor are separated, leading to an increase in the donor's fluorescence signal. This principle is widely used in real-time PCR assays, such as TaqMan probes, to monitor the amplification of DNA in real-time.[1]
-
Hybridization Probes: Oligonucleotides labeled with TAMRA can be used as probes in fluorescence in situ hybridization (FISH) and other hybridization-based techniques for the detection and localization of specific nucleic acid sequences within cells and tissues.[1]
-
Cellular Imaging and Tracking: The bright fluorescence of TAMRA enables the visualization and tracking of oligonucleotides within living cells, providing insights into cellular uptake, subcellular localization, and trafficking of oligonucleotide-based therapeutics.[5]
-
DNA Sequencing and Fragment Analysis: TAMRA-labeled primers are employed in DNA sequencing and fragment analysis applications to generate fluorescently labeled DNA fragments that can be detected during electrophoresis.[1]
Quantitative Data
The spectral properties of 5-TAMRA amine and its conjugates are crucial for experimental design and data analysis. The following table summarizes key quantitative data for 5-TAMRA amine.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~553 nm | [3] |
| Emission Maximum (λem) | ~575 nm | [3] |
| Molar Extinction Coefficient (ε) at λmax | ~92,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | ~0.1 | [7] |
| Molecular Weight | 431.5 g/mol | [8] |
Experimental Protocols
Protocol 1: Labeling of Carboxylated Oligonucleotides with 5-TAMRA Amine using EDC/NHS Chemistry
This protocol describes the conjugation of a 5-TAMRA amine to an oligonucleotide that has been synthesized with a terminal or internal carboxyl group. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group for reaction with the amine group of TAMRA.
Materials:
-
Carboxylated oligonucleotide
-
5-TAMRA amine, 5-isomer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Nuclease-free water
-
Purification system (e.g., HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the carboxylated oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
TAMRA Amine Preparation: Immediately before use, dissolve 5-TAMRA amine in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Activation of Carboxyl Group:
-
In a microcentrifuge tube, combine 10 µL of the 1 mM carboxylated oligonucleotide solution with 80 µL of 0.1 M MES buffer, pH 6.0.
-
Add 5 µL of a freshly prepared 100 mM NHS solution in DMF or DMSO.
-
Add 5 µL of a freshly prepared 100 mM EDC solution in DMF or DMSO.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to activate the carboxyl group.
-
-
Conjugation Reaction:
-
To the activated oligonucleotide solution, add 10 µL of the 10 mM 5-TAMRA amine solution. This provides a molar excess of the dye.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule amine, such as hydroxylamine, to a final concentration of 10-50 mM.
-
Purification: Purify the TAMRA-labeled oligonucleotide from unreacted dye and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable purification methods.[9][10]
Protocol 2: Purification of TAMRA-Labeled Oligonucleotides by RP-HPLC
Reverse-phase HPLC is a highly effective method for purifying TAMRA-labeled oligonucleotides due to the increased hydrophobicity imparted by the TAMRA dye.[11]
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude TAMRA-labeled oligonucleotide reaction mixture
Procedure:
-
Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at 260 nm (for the oligonucleotide) and ~553 nm (for TAMRA).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (linear gradient)
-
50-60 min: 5% B
-
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and ~553 nm. This peak represents the desired TAMRA-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free TAMRA dye will elute later.
-
Post-Purification Processing:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Lyophilize the purified fractions to remove the volatile mobile phase.
-
Resuspend the purified TAMRA-labeled oligonucleotide in a suitable buffer for storage.
-
Visualization of Workflows and Concepts
Experimental Workflow: Oligonucleotide Labeling and Purification
The following diagram illustrates the general workflow for the chemical synthesis, labeling, and purification of a TAMRA-labeled oligonucleotide.
Caption: Workflow for 5-TAMRA amine labeling of an oligonucleotide.
Signaling Pathway: FRET Mechanism in TaqMan Probes
This diagram illustrates the principle of Fluorescence Resonance Energy Transfer (FRET) as it is applied in TaqMan probes for real-time PCR.
Caption: FRET mechanism in TaqMan probes for real-time PCR.
References
- 1. Tamra-5' Oligo Modifications from Gene Link [genelink.com]
- 2. youdobio.com [youdobio.com]
- 3. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. lifetein.com [lifetein.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. mz-at.de [mz-at.de]
- 10. atdbio.com [atdbio.com]
- 11. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET Assay Design with TAMRA Amine 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore.[1] This phenomenon is highly dependent on the distance between the donor and acceptor molecules, typically occurring over distances of 1-10 nanometers.[2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity.
Several conditions must be met for FRET to occur:
-
Proximity: The donor and acceptor fluorophores must be in close proximity.
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.
FRET is a powerful technique for studying molecular interactions, such as protein-protein interactions, protein-nucleic acid interactions, and conformational changes in biomolecules. In drug discovery, FRET-based assays are widely used for high-throughput screening of potential therapeutic compounds.[2][3][4]
Role of TAMRA Amine 5-Isomer in FRET Assays
Tetramethylrhodamine (TAMRA) is a bright and photostable rhodamine dye commonly used as an acceptor in FRET pairs.[5][6] The 5-isomer of TAMRA amine possesses a primary amine group that can be used for conjugation to various biomolecules.[6][7][8][9] TAMRA's excitation and emission maxima are typically around 553 nm and 575 nm, respectively.[7][8] It is often paired with donor fluorophores that emit in the green-yellow region of the spectrum, such as Fluorescein (FAM) or Cyanine3 (Cy3).[6][10]
Advantages of using TAMRA as a FRET acceptor:
-
Bright Fluorescence: TAMRA exhibits a high extinction coefficient and a good quantum yield, resulting in a strong fluorescence signal.[5]
-
Photostability: It is more photostable than some other common fluorophores, allowing for longer or more intense imaging experiments.
-
pH Insensitivity: Its fluorescence is relatively stable over a range of pH values, which is advantageous for assays performed under varying buffer conditions.[5]
Quantitative Data for FRET Assay Design with TAMRA
The following table summarizes key spectroscopic properties of TAMRA and its Förster distances (R₀) with common FRET donors. The Förster distance is the distance at which FRET efficiency is 50%.
| Donor Fluorophore | Donor Emission Max (nm) | Acceptor (TAMRA) Absorption Max (nm) | Förster Distance (R₀) in Å | Reference |
| Fluorescein (FAM) | ~520 | ~553 | 45-60 | [10] |
| Cyanine3 (Cy3) | ~570 | ~553 | 50-60 | [11][12] |
| Oregon Green™ 488 | ~524 | ~553 | ~54 | N/A |
| Alexa Fluor® 488 | ~519 | ~553 | ~60 | N/A |
Note: R₀ values can vary depending on the specific linkage chemistry, local environment, and the orientation of the fluorophores.
Experimental Protocols
Labeling of Biomolecules with Donor and Acceptor Fluorophores
This protocol describes the labeling of two different biomolecules (e.g., proteins, peptides, or nucleic acids) with a donor and an acceptor fluorophore (TAMRA). The example provided is for labeling with an amine-reactive NHS-ester of a donor dye and subsequent labeling with TAMRA amine 5-isomer.
Materials:
-
Biomolecule 1 (to be labeled with donor)
-
Biomolecule 2 (to be labeled with acceptor)
-
Amine-reactive donor fluorophore (e.g., FAM-NHS ester)
-
TAMRA amine 5-isomer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[13][14]
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[5][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Sephadex G-25) or dialysis equipment[13]
Protocol for Donor Labeling (e.g., FAM-NHS ester):
-
Dissolve the amine-reactive donor fluorophore in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.[13]
-
Dissolve Biomolecule 1 in the labeling buffer to a concentration of 1-5 mg/mL.
-
Add the dissolved donor fluorophore to the biomolecule solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for another 30 minutes.[14]
-
Purify the donor-labeled biomolecule using a desalting column or dialysis to remove unconjugated dye.[13]
Protocol for Acceptor Labeling (TAMRA amine 5-isomer):
-
Activate the carboxyl groups on Biomolecule 2 by incubating with a 10-fold molar excess of EDC and a 20-fold molar excess of NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
Dissolve TAMRA amine 5-isomer in anhydrous DMF or DMSO.[14]
-
Add the dissolved TAMRA amine to the activated biomolecule solution at a 10-20 fold molar excess.
-
Adjust the pH of the reaction mixture to 7.5-8.0 and incubate for 2 hours at room temperature, protected from light.
-
Purify the acceptor-labeled biomolecule using a desalting column or dialysis.
FRET Assay Setup and Data Acquisition
Materials:
-
Donor-labeled Biomolecule 1
-
Acceptor-labeled Biomolecule 2
-
Assay Buffer (e.g., PBS, Tris-HCl with appropriate additives)
-
Microplate reader with fluorescence intensity detection capabilities or a spectrofluorometer.
Protocol:
-
Prepare a series of dilutions of the donor- and acceptor-labeled biomolecules in the assay buffer.
-
In a microplate, set up the following controls:
-
Donor only
-
Acceptor only
-
Unlabeled biomolecules
-
-
For the FRET measurement, mix the donor- and acceptor-labeled biomolecules at the desired concentrations.
-
Incubate the mixture for a sufficient time to allow for binding or interaction to occur.
-
Measure the fluorescence emission spectrum of the samples. Excite the donor at its excitation maximum and record the emission spectrum covering the emission maxima of both the donor and the acceptor.
Data Analysis and Calculation of FRET Efficiency
FRET efficiency (E) can be calculated using the following formula based on the fluorescence intensity of the donor in the presence (FDA) and absence (FD) of the acceptor:
E = 1 - (FDA / FD)
Alternatively, if the acceptor is also fluorescent, the ratiometric FRET efficiency can be calculated from the integrated intensities of the donor and acceptor emission upon donor excitation:
E = I_A / (I_A + γ * I_D)
where I_A and I_D are the fluorescence intensities of the acceptor and donor, respectively, and γ is a correction factor for the quantum yields and detection efficiencies of the two fluorophores.[15][16]
Visualizations
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for a FRET assay.
References
- 1. ulab360.com [ulab360.com]
- 2. Introduction to the popular application of TR-FRET - drug discovery and development [absin.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. lifetein.com [lifetein.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]
- 9. This compound (A270317) | Antibodies.com [antibodies.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youdobio.com [youdobio.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. How do I calculate FRET efficiency? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Calculating Dye-to-Protein Ratio for TAMRA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye frequently used for this purpose due to its brightness and photostability. The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the fluorescence signal and the biological activity of the labeled protein. An optimal DOL is essential for reliable and reproducible results in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] Over-labeling can lead to fluorescence quenching and potential loss of protein function, while under-labeling results in a weak signal.[1] This document provides a detailed protocol for labeling proteins with TAMRA and a comprehensive guide to calculating the dye-to-protein ratio.
Quantitative Data Summary
Accurate calculation of the dye-to-protein ratio relies on precise values for the molar extinction coefficients and molecular weights of both the dye and the protein. The following table summarizes these key quantitative data for TAMRA and two common proteins, Immunoglobulin G (IgG) and Bovine Serum Albumin (BSA).
| Molecule | Molar Extinction Coefficient (ε) at λmax | Wavelength (λmax) | Molar Extinction Coefficient (ε) at 280 nm | Molecular Weight (MW) | Correction Factor (CF) at 280 nm |
| 5-TAMRA | 80,000 - 95,000 M⁻¹cm⁻¹[3][4] | ~546 nm[4] | Varies | ~527.52 g/mol [4] | ~0.178 - 0.19[4] |
| Immunoglobulin G (IgG) | ~210,000 M⁻¹cm⁻¹[5][6][7] | 280 nm | 210,000 M⁻¹cm⁻¹ | ~150,000 g/mol [5][8] | N/A |
| Bovine Serum Albumin (BSA) | ~43,824 M⁻¹cm⁻¹[6][9][10] | 279-280 nm | 43,824 M⁻¹cm⁻¹ | ~66,463 g/mol [9] | N/A |
Experimental Protocols
Part 1: TAMRA Labeling of Proteins
This protocol describes a general method for labeling proteins with amine-reactive TAMRA NHS ester.[11][12]
Materials:
-
Protein of interest (e.g., IgG, BSA) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
TAMRA NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11]
-
Purification column (e.g., desalting column, spin column)[11][12]
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[11][12] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer before labeling.[3]
-
Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11][12]
-
Labeling Reaction: Add the TAMRA stock solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[11][12] The optimal ratio may need to be determined empirically.[11]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11][12]
-
Purification: Remove the unreacted, free dye from the labeled protein using a desalting or spin column according to the manufacturer's instructions.[11][12] This step is crucial for accurate determination of the dye-to-protein ratio.[1]
Part 2: Calculating the Dye-to-Protein Ratio
The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the λmax of TAMRA (around 546 nm) (for dye concentration).[1][3]
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified TAMRA-labeled protein solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the λmax of TAMRA, approximately 546 nm (A_dye).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with buffer and re-measure, keeping track of the dilution factor.[1]
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is contributed by both the protein and the TAMRA dye. To determine the true protein absorbance, a correction factor (CF) must be applied. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[13]
-
Corrected Protein Absorbance (A_prot) = A₂₈₀ - (A_dye × CF)
-
Protein Concentration (M) = A_prot / ε_prot
-
Where ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of the TAMRA dye at its λmax.
-
-
-
Calculate Dye-to-Protein Ratio (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
The following diagrams illustrate the experimental workflow for TAMRA labeling and the logical relationship for calculating the dye-to-protein ratio.
Caption: Experimental workflow for protein labeling with TAMRA dye.
Caption: Logical flow for calculating the dye-to-protein ratio.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. eurogentec.com [eurogentec.com]
- 4. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 5. What is Extinction Coefficient - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Extinction Coefficient Determination of Proteins [biosyn.com]
- 8. IgG Concentration Calculator | AAT Bioquest [aatbio.com]
- 9. Bovine serum albumin - Wikipedia [en.wikipedia.org]
- 10. What is the molar extinction coefficient of Bovine Serum Albumin (BSA)? | AAT Bioquest [aatbio.com]
- 11. youdobio.com [youdobio.com]
- 12. youdobio.com [youdobio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Purifying TAMRA-Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development. Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye valued for its brightness and photostability. Proper purification of TAMRA-labeled proteins is a critical step to remove unconjugated dye, which can otherwise lead to high background signals and inaccurate experimental results. This document provides detailed protocols for the purification of TAMRA-labeled proteins, a comparison of common purification methods, and troubleshooting guidance.
Protein Labeling with TAMRA-SE
The most common method for labeling proteins with TAMRA is through the use of a succinimidyl ester (SE) derivative, TAMRA-SE. This form of the dye reacts efficiently with primary amines (-NH₂) found on the N-terminus of the protein and on the side chains of lysine (B10760008) residues, forming a stable amide bond.
Factors Influencing Labeling Efficiency
-
Protein Concentration: Higher protein concentrations (2-10 mg/mL) generally lead to better labeling efficiency. Concentrations below 2 mg/mL can decrease the reaction efficiency.
-
pH: The reaction is most efficient at a pH of 8.0-9.0.
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are essential, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the dye.
-
Dye-to-Protein Molar Ratio: The optimal ratio varies depending on the protein and desired degree of labeling, but a starting point of a 5:1 to 10:1 molar excess of dye to protein is common.
Purification Methodologies
The primary goal of purification is to separate the TAMRA-labeled protein from the small, unreacted TAMRA dye molecules. The two most common methods for this are size exclusion chromatography (in the form of spin columns or desalting columns) and dialysis.
Size Exclusion Chromatography (Spin Columns/Desalting Columns)
This method separates molecules based on size. The reaction mixture is passed through a column containing a porous resin. Larger molecules (the labeled protein) cannot enter the pores and pass through the column quickly, while smaller molecules (the free dye) enter the pores and are retarded, thus being separated from the protein.
Dialysis
Dialysis involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The membrane allows small molecules like the free TAMRA dye to diffuse out into a large volume of buffer (the dialysate), while retaining the larger, labeled protein.
Data Presentation: Comparison of Purification Methods
The choice of purification method often depends on the required sample purity, processing time, and sample volume. Below is a summary of the performance of spin desalting columns compared to dialysis for the removal of fluorescent dyes.
| Feature | Spin Desalting Columns | Dialysis |
| Processing Time | 5–15 minutes[1] | 2–24 hours[1] |
| Typical Protein Recovery | >95% | >95% |
| Free Dye Removal | >95% | >95% |
| Sample Dilution | Minimal | Possible[2] |
| Sample Volume Range | 2 µL–10 mL[1] | 10 µL–250 mL[1] |
| Ease of Use | High (simple centrifugation steps) | Moderate (requires buffer changes) |
Data compiled from product literature and general laboratory practices. Specific performance can vary based on the protein, dye, and specific products used.
Experimental Protocols
Protocol 1: Purification using a Spin Desalting Column
This protocol is suitable for rapid purification of small sample volumes.
Materials:
-
TAMRA-labeled protein reaction mixture
-
Spin desalting column (e.g., with a 7 kDa MWCO)
-
Microcentrifuge collection tubes
-
Microcentrifuge
-
Purification buffer (e.g., PBS, pH 7.4)
Methodology:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Sample Loading: Apply the TAMRA-labeled protein reaction mixture to the center of the resin bed in the spin column.
-
Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2-5 minutes).
-
Sample Collection: The purified TAMRA-labeled protein will be in the eluate in the collection tube. The unreacted dye remains in the resin of the spin column.
-
Storage: Store the purified protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -80°C.
Protocol 2: Purification using Dialysis
This protocol is suitable for larger sample volumes and when thorough buffer exchange is also required.
Materials:
-
TAMRA-labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)
-
Large beaker (for dialysate)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane by rinsing or hydrating it according to the manufacturer's instructions.
-
Sample Loading: Load the TAMRA-labeled protein reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Exchange: Dialyze for 2-4 hours or overnight at 4°C. For optimal dye removal, perform at least two buffer changes.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
-
Storage: Store the purified protein at 4°C, protected from light.
Quantification and Quality Control
After purification, it is important to determine the protein concentration and the degree of labeling (DOL).
Calculation of Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
DOL = (A₅₅₅ x Dilution Factor) / (ε_dye x Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
A₅₅₅ is the absorbance of the labeled protein at the maximum absorbance of TAMRA (~555 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, this is typically ~0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of the TAMRA dye at 555 nm (typically ~90,000 M⁻¹cm⁻¹).
-
Dilution Factor is the factor by which the sample was diluted for absorbance measurement.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Recovery | - Protein aggregation due to hydrophobic nature of the dye.[3] - Nonspecific binding of the protein to the column resin or dialysis membrane. | - Optimize labeling stoichiometry to avoid over-labeling.[3] - Perform purification at a lower protein concentration.[4] - Add stabilizing agents like glycerol or non-ionic detergents to the buffer.[4] - Ensure the chosen column or membrane is specified for low protein binding. |
| Incomplete Free Dye Removal | - Column capacity exceeded. - Insufficient dialysis time or buffer volume. - Hydrophobic interaction of the dye with the protein or purification matrix. | - For spin columns, do not exceed the recommended sample volume. Consider processing the sample a second time with a fresh column.[5] - For dialysis, increase the duration and/or the number of buffer changes. - Consider using a different type of purification resin (e.g., one designed specifically for dye removal).[6] |
| Protein Precipitation After Labeling | - Over-labeling has made the protein surface too hydrophobic.[3] - The protein is not stable in the labeling or purification buffer. | - Reduce the dye-to-protein molar ratio in the labeling reaction.[3] - Switch to a more hydrophilic version of the dye if available.[3] - Screen different buffer conditions (pH, salt concentration, additives) to improve protein solubility.[4] |
Visualizations
Experimental Workflow
References
- 1. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: TAMRA Amine 5-Isomer in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely utilized in biological research. The 5-isomer of carboxytetramethylrhodamine (5-TAMRA) is a purified single isomer that ensures reproducibility in critical biological applications.[1][2] Its amine-reactive form, commonly available as a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester, readily conjugates with primary amines on biomolecules such as proteins, peptides, and amino-modified nucleic acids to form stable amide bonds.[1][3][4] This property makes 5-TAMRA an invaluable tool for fluorescence microscopy, flow cytometry, immunofluorescent staining, and fluorescence in situ hybridization (FISH).[1][2]
5-TAMRA is frequently employed as a fluorescent label for antibodies and oligonucleotides.[5] It also serves as a common acceptor for fluorescein (B123965) (FAM) in Förster Resonance Energy Transfer (FRET) studies, allowing for the investigation of molecular proximity and interactions.[6]
Spectral and Photophysical Properties
The spectral characteristics of 5-TAMRA make it compatible with common laser lines and filter sets. While the exact spectral properties can be influenced by factors such as solvent, pH, and conjugation state, the typical values are summarized below.[7]
| Property | Value |
| Excitation Maximum (λex) | ~541 - 565 nm[7][8] |
| Emission Maximum (λem) | ~567 - 583 nm[7][8] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[5][7][9] |
| Fluorescence Quantum Yield (Φ) | ~0.1[5][8][9] |
| Molecular Weight (5-TAMRA-SE) | ~527.52 g/mol [5][7][9] |
Experimental Protocols
Protocol 1: Labeling Antibodies with 5-TAMRA NHS Ester
This protocol describes the general procedure for conjugating 5-TAMRA NHS ester to a primary antibody.
Materials:
-
Antibody (or other protein) solution (2-10 mg/mL)
-
5-TAMRA NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[3][10] Note: Avoid buffers containing primary amines like Tris or glycine.[4][7]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[3]
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 0.1% bovine serum albumin (BSA) and 0.01% sodium azide (B81097) (optional).[1][4]
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye Solution:
-
Conjugation Reaction:
-
Add the 5-TAMRA NHS ester solution to the antibody solution. A molar excess of 5-10 fold of dye to protein is a common starting point.[3] For IgG, a dye-to-protein molar ratio of 5:1 to 20:1 is often used.[1][4][11]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3] Gentle mixing during incubation can improve labeling efficiency.[10]
-
-
Purification:
-
Storage:
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for using a 5-TAMRA-labeled secondary antibody for indirect immunofluorescence staining of cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody (unlabeled)
-
5-TAMRA-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the 5-TAMRA-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protecting from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with a filter set suitable for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).
-
Visualizations
Chemical Reaction of 5-TAMRA-NHS with a Primary Amine
Caption: Covalent labeling of a protein with 5-TAMRA-NHS ester.
General Workflow for Indirect Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining.
Example Signaling Pathway Studied with TAMRA Probes
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. youdobio.com [youdobio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 6. genelink.com [genelink.com]
- 7. benchchem.com [benchchem.com]
- 8. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]
- 9. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eurogentec.com [eurogentec.com]
Troubleshooting & Optimization
Technical Support Center: TAMRA Amine 5-Isomer Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low labeling efficiency and other common issues encountered when using TAMRA amine, 5-isomer for conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used for labeling?
This compound is a fluorescent dye belonging to the rhodamine family. It possesses a primary amine group that acts as a nucleophile, enabling it to be covalently conjugated to molecules containing electrophilic functional groups. The most common application involves reacting TAMRA amine with a carboxyl group on a target molecule (e.g., protein, peptide, or modified oligonucleotide) that has been activated using carbodiimide (B86325) chemistry, such as the EDC and NHS system. This forms a stable amide bond, attaching the fluorescent TAMRA label to the target.
Q2: My labeling efficiency with TAMRA amine is very low. What are the most common causes?
Low labeling efficiency in this context typically stems from issues within the EDC/NHS activation of your target molecule or the subsequent coupling reaction with TAMRA amine. The most frequent culprits include:
-
Suboptimal pH: The two key steps of the reaction, carboxyl activation and amine coupling, have different optimal pH ranges.
-
Hydrolysis of the Activated Ester: The NHS ester intermediate is sensitive to water and can hydrolyze back to a carboxyl group before reacting with the TAMRA amine.
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.
-
Incorrect Molar Ratios: An inappropriate ratio of TAMRA amine to the activated target molecule, or insufficient activation with EDC/NHS, can lead to poor yields.
-
Presence of Competing Nucleophiles: Other primary amines in your reaction buffer (e.g., Tris, glycine) or within your target molecule can compete with TAMRA amine, reducing labeling efficiency.
Q3: How does pH affect the labeling reaction, and what are the optimal ranges?
The pH is a critical factor for successful conjugation. A two-step pH process is generally recommended:
-
Activation Step: The activation of the carboxyl group on your target molecule with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is MES buffer.[1]
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine of TAMRA is most effective at a pH of 7.2-8.5 .[2][] At this pH, the primary amine is deprotonated and more nucleophilic, facilitating its attack on the NHS ester. PBS is a suitable buffer for this stage.[2]
Q4: Can the TAMRA amine dye precipitate during the reaction?
While less common than with highly hydrophobic dyes, precipitation can occur, especially if the target molecule itself has limited solubility. If you observe precipitation, consider optimizing the solubilization of your target molecule before initiating the labeling reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your labeling experiment with this compound.
Issue 1: Low Degree of Labeling (DOL) or Poor Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect pH for Activation or Coupling | - Ensure the activation step is performed in a buffer with a pH of 4.5-6.0 (e.g., MES buffer).[1]- Adjust the pH to 7.2-8.5 (e.g., with PBS) before or during the addition of TAMRA amine for the coupling step.[2][]- Use a calibrated pH meter for accurate buffer preparation. |
| Hydrolysis of Activated NHS-Ester | - Minimize the time between the activation of your target molecule and the addition of TAMRA amine. The NHS-ester intermediate has a limited half-life in aqueous solutions.[4]- If a buffer exchange or purification step is necessary after activation, perform it quickly and at a lower pH before proceeding to the coupling step. |
| Inactive EDC or NHS | - Use fresh, high-quality EDC and NHS. These reagents are sensitive to moisture and should be stored in a desiccator.[4]- Prepare EDC and NHS solutions immediately before use. Do not store them in solution for extended periods.[4] |
| Insufficient Molar Excess of Reactants | - Increase the molar ratio of TAMRA amine to your target molecule. A 10-fold molar excess is a good starting point, but this may require optimization.[5]- Ensure you are using a sufficient molar excess of EDC and NHS to activate the carboxyl groups on your target molecule. See the quantitative data table below for recommended ratios. |
| Presence of Competing Nucleophiles | - Use amine-free buffers for both the activation and coupling steps (e.g., MES, PBS, borate). Avoid buffers containing Tris or glycine.[6]- If your target molecule contains multiple amine groups and you are targeting a carboxyl group, be aware that intramolecular or intermolecular cross-linking of your target could be a competing reaction. |
| Low Concentration of Reactants | - The efficiency of the reaction is concentration-dependent. For protein labeling, a concentration of at least 2 mg/mL is recommended for the protein to be labeled.[7] |
Issue 2: Complete Failure of the Labeling Reaction
| Potential Cause | Troubleshooting Steps |
| Absence of a Reactive Carboxyl Group on Target | - Verify that your target molecule indeed has an accessible carboxyl group available for activation. |
| Degradation of TAMRA Amine | - Ensure the TAMRA amine has been stored correctly, protected from light and moisture. While stable, improper storage can lead to degradation. |
| Incorrect Reaction Sequence | - Confirm that you are following the correct two-step procedure: activate the carboxyl-containing molecule first, then add the amine-containing TAMRA. EDC/NHS chemistry does not "activate" amines.[8] |
Quantitative Data Summary
The following tables provide recommended starting concentrations and molar ratios for your optimization experiments.
Table 1: Recommended pH for Reaction Steps
| Reaction Step | Recommended pH Range | Common Buffers |
| Carboxyl Activation | 4.5 - 6.0 | MES[1] |
| Amine Coupling | 7.2 - 8.5 | PBS, Borate[2][] |
Table 2: Recommended Molar Ratios for Reactants
| Reactant | Recommended Molar Ratio (relative to Carboxyl-Containing Molecule) | Notes |
| EDC | 2- to 10-fold molar excess | A common starting point is a 10-fold excess.[4][9] |
| NHS/Sulfo-NHS | 2- to 5-fold molar excess | A common starting point is a 25-fold excess when using a 10-fold excess of EDC.[4][9] |
| TAMRA Amine | 1- to 10-fold molar excess | This ratio often requires empirical optimization for the specific molecule being labeled.[5] |
Experimental Protocols
Protocol: Two-Step Labeling of a Carboxyl-Containing Molecule with TAMRA Amine
This protocol provides a general guideline for conjugating TAMRA amine to a molecule with a carboxyl group using EDC/NHS chemistry. Concentrations and volumes should be optimized for your specific application.
Materials:
-
Carboxyl-containing molecule (e.g., protein, peptide)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2
-
Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve your carboxyl-containing molecule in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or cold, dry water.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
-
Activation of the Carboxyl Group:
-
Add the EDC solution to your carboxyl-containing molecule solution to achieve the desired molar excess (e.g., 10-fold). Mix gently.
-
Immediately add the NHS solution to achieve the desired molar excess (e.g., 25-fold). Mix gently.
-
Incubate the reaction for 15-30 minutes at room temperature.[5]
-
-
Coupling with TAMRA Amine:
-
Optional but recommended: To remove excess EDC and byproducts, pass the activation reaction mixture through a desalting column equilibrated with Activation Buffer (pH 6.0). This prevents EDC from reacting with your TAMRA amine.
-
If you did not perform the desalting step, you can raise the pH of the activation mixture to 7.2 by adding a small amount of concentrated, non-amine Coupling Buffer.
-
Add the TAMRA amine solution to the activated molecule solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.[4]
-
-
Purification of the Conjugate:
-
Purify the TAMRA-labeled conjugate from unreacted TAMRA amine and other small molecules using a desalting column (e.g., Sephadex G-25) or dialysis, equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[7]
-
Visualizations
Caption: Experimental workflow for labeling with TAMRA amine.
Caption: EDC/NHS reaction pathway for amine conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. covachem.com [covachem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
high background fluorescence in TAMRA experiments
This guide provides troubleshooting for common issues encountered during experiments using TAMRA (Tetramethylrhodamine), a popular orange-red fluorescent dye. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high background fluorescence in my TAMRA experiments?
High background fluorescence can obscure your specific signal, making data interpretation difficult. The most common sources of background noise are non-specific binding of the fluorescent conjugate, autofluorescence from the sample itself, and issues with unbound dye.[1][2]
-
Non-Specific Binding: This occurs when the TAMRA-labeled antibody or probe binds to unintended targets in your sample.[3] This can be caused by excessively high antibody concentrations or inadequate blocking.[3][4][5]
-
Autofluorescence: Many biological materials, such as cells and tissues, naturally fluoresce. This is particularly prominent with certain endogenous molecules like NADH, collagen, and lipofuscin.[6][7] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[7][8]
-
Unbound Fluorophores: Residual TAMRA dye that has not been washed away after staining will contribute to a general, diffuse background signal.[1][9]
-
Imaging Setup: Incorrect microscope settings, such as excessively high gain or exposure times, or using the wrong filter sets can amplify background noise.[7]
Diagram: Sources of High Background Fluorescence
Caption: Key contributors to high background in fluorescence experiments.
Q2: My signal-to-noise ratio is low due to non-specific binding. How can I improve it?
Optimizing your staining protocol is crucial for minimizing non-specific binding. This involves titrating your antibody, using an effective blocking buffer, and implementing stringent wash steps.
1. Antibody/Probe Titration: Using too high a concentration of your TAMRA-labeled antibody is a common cause of high background.[4][5] A titration experiment is essential to determine the optimal concentration that provides the brightest specific signal with the lowest background.
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions of your primary or TAMRA-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain your cells or tissue sections with each dilution, keeping all other parameters (incubation time, temperature, etc.) constant.
-
Image all samples using the exact same microscope settings (e.g., exposure time, gain).
-
Compare the images to identify the dilution that yields the best signal-to-noise ratio. A positive control (known to express the target) and a negative control (no primary antibody) are essential for this assessment.
Diagram: Antibody Titration Workflow
Caption: A workflow for optimizing antibody concentration.
2. Effective Blocking: Blocking non-specific binding sites before adding your primary antibody is critical. The choice of blocking buffer can significantly impact your results.
| Blocking Agent | Concentration | Notes |
| Normal Serum | 5-10% in PBS-T | Use serum from the same species as the secondary antibody's host.[10][11] This is often considered the most effective blocking agent.[12] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | A common and effective protein blocker.[10][11][12] Ensure it is high-purity and IgG-free.[11] |
| Non-fat Dry Milk | 1-5% in PBS-T | Cost-effective, but not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[11] |
| Commercial Blocking Buffers | Varies | Formulations are optimized to reduce non-specific interactions and may contain a mix of proteins and detergents.[13] |
PBS-T: Phosphate-Buffered Saline with 0.1% Tween 20 or Triton X-100.[11]
3. Stringent Washing: Thorough washing removes unbound and non-specifically bound antibodies.[9] Insufficient washing is a major source of background fluorescence.[4]
Recommended Washing Protocol:
-
After primary and secondary antibody incubations, wash the samples 3-4 times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20).[14][15]
-
Gentle agitation during washing can improve efficiency.
Q3: My unstained control sample is fluorescent. How can I reduce autofluorescence?
Autofluorescence is the natural fluorescence of biological materials and can be a significant problem, especially in tissues containing high amounts of collagen, elastin, or lipofuscin.[6][8]
Methods for Quenching Autofluorescence:
| Method | Target | Mechanism | Compatibility Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde groups (from fixation) | Reduces aldehyde groups to non-fluorescent hydroxyl groups.[8] | Can have variable effects.[6] Treatment is performed after fixation and before blocking.[16] |
| Sudan Black B (SBB) | Lipofuscin ("age pigment") | A lipophilic dye that quenches lipofuscin autofluorescence.[17][18] | Can introduce some background in red/far-red channels.[17] Typically applied after immunofluorescence staining.[17] |
| Commercial Reagents (e.g., TrueBlack™) | Lipofuscin, Collagen, Elastin | Specifically designed to quench autofluorescence from multiple sources with minimal background introduction.[17][19] | Can be used before or after immunostaining.[17] |
| Spectral Unmixing | All sources | Computational method using imaging software to separate the TAMRA signal from the broad autofluorescence spectrum. | Requires a multispectral imaging system and appropriate software. |
Experimental Protocol: Sudan Black B Treatment for Lipofuscin Quenching This protocol is typically performed after secondary antibody incubation and final washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).[18] Stir overnight and filter before use.[20][21]
-
Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.[22]
-
Wash thoroughly with PBS.
-
Mount coverslips with an appropriate mounting medium.
Q4: How does my imaging setup affect background fluorescence?
Your microscope and imaging parameters are critical for achieving a good signal-to-noise ratio.
-
Filter Sets: Ensure you are using a filter set appropriate for TAMRA. The excitation peak for TAMRA is around 552 nm and the emission peak is around 578 nm.[23][24] Using a mismatched filter set can lead to bleed-through from other channels or inefficient signal collection.
-
Exposure Time and Gain: While increasing exposure time or gain can make a weak signal brighter, it will also amplify background noise. In your titration experiments (see Q2), find the lowest exposure and gain settings that still provide a clear, specific signal.
-
Confocal Microscopy: If available, using a confocal microscope can significantly reduce out-of-focus light and background fluorescence, improving image quality.
Diagram: Fluorophore Excitation and Emission
Caption: The relationship between excitation light, TAMRA, and detection.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biotium.com [biotium.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 11. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. zellbio.eu [zellbio.eu]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 20. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 22. webpath.med.utah.edu [webpath.med.utah.edu]
- 23. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 24. FluoroFinder [app.fluorofinder.com]
Technical Support Center: TAMRA Amine 5-Isomer Photobleaching and Prevention
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of TAMRA (Tetramethylrhodamine) amine 5-isomer in fluorescence microscopy and other applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with TAMRA amine 5-isomer?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as TAMRA, upon exposure to excitation light. This leads to a permanent loss of fluorescence. The process is primarily initiated when the fluorophore absorbs light and transitions to an excited electronic state. From this excited state, it can undergo intersystem crossing to a long-lived triplet state. In this triplet state, TAMRA is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[1] Factors such as high-intensity illumination and prolonged exposure to light accelerate this process.[1] While TAMRA is known to be more photostable than some other dyes like fluorescein (B123965) (FAM), it is still susceptible to photobleaching under demanding imaging conditions.[2]
Q2: Are there any specific factors that can accelerate the photobleaching of TAMRA?
A2: Yes. Besides high light intensity and long exposure times, the presence of certain metal ions can accelerate TAMRA photobleaching. For instance, the coordination of manganese ions (Mn²⁺) with DNA-labeled TAMRA has been shown to induce intersystem crossing, which leads to increased fluctuations in fluorescence intensity and accelerated photobleaching.[3][4] Therefore, it is crucial to consider the composition of your buffer and imaging media.
Q3: What are the general strategies to minimize photobleaching of TAMRA amine 5-isomer?
A3: Several strategies can be employed to reduce the rate of photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Neutral density (ND) filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[1]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade mounting media. These reagents typically contain antioxidants or oxygen scavengers that protect the fluorophore from photochemical damage.
-
Choose the Right Imaging Buffer: The composition of the imaging buffer can significantly impact fluorophore stability. Removing dissolved oxygen from the buffer is a common approach to prevent photobleaching.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving TAMRA amine 5-isomer.
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of TAMRA fluorescence during imaging. | High excitation light intensity. | Decrease the laser power or use a neutral density (ND) filter to attenuate the light source. Find the minimum intensity required for a good signal. |
| Prolonged exposure to excitation light. | Reduce the camera exposure time. Use an automated shutter to block the light path when not actively imaging. Acquire images only at essential time points. | |
| Presence of reactive oxygen species (ROS). | Use an antifade mounting medium or an imaging buffer containing an oxygen scavenger system (e.g., glucose oxidase/catalase, PYOX, or a methylene (B1212753) blue/MEA system). | |
| Incompatible buffer components. | Be mindful of components in your buffer that could accelerate photobleaching, such as certain metal ions (e.g., Mn²⁺). If possible, use metal-free buffers or chelating agents. | |
| High background fluorescence. | Autofluorescence from the sample or mounting medium. | Prepare a "photobleaching curve" by imaging a control sample without TAMRA to characterize and potentially subtract the background. Some antifade reagents can also contribute to background; test different formulations. |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching due to variations in imaging conditions. | Standardize all imaging parameters (light intensity, exposure time, etc.) across all samples. Image all samples as quickly as possible after preparation. |
Experimental Protocols
Protocol 1: General Photobleaching Assessment of TAMRA Amine 5-Isomer
This protocol describes a method to quantify the photobleaching rate of TAMRA.
Materials:
-
TAMRA-labeled sample (e.g., protein, oligonucleotide) immobilized on a glass coverslip.
-
Fluorescence microscope equipped with a suitable laser line for TAMRA excitation (e.g., 561 nm) and an emission filter.
-
Imaging buffer (e.g., PBS).
-
Antifade solution (optional, for comparison).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your TAMRA-labeled sample and mount it on a microscope slide.
-
Microscope Setup:
-
Turn on the microscope and laser.
-
Select the appropriate filter set for TAMRA.
-
Set the laser power to a desired level (e.g., 50% of maximum). Keep this consistent for all experiments.
-
Set the camera exposure time (e.g., 100 ms).
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Start a time-lapse acquisition, capturing an image every 5-10 seconds for a total duration of 5-10 minutes, or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image sequence in your analysis software.
-
Define an ROI around a fluorescent feature and in a background area.
-
Measure the mean fluorescence intensity of the signal and background ROIs for each time point.
-
Correct the signal intensity by subtracting the background intensity for each frame.
-
Normalize the corrected intensity of each frame to the intensity of the first frame.
-
Plot the normalized intensity as a function of time. The rate of decay represents the photobleaching rate.
-
Protocol 2: Preparation of a Methylene Blue/MEA Oxygen Scavenging Buffer
This protocol is adapted from general methods for creating oxygen-scavenging systems for fluorescence microscopy.
Materials:
-
Methylene Blue
-
β-mercaptoethylamine (MEA)
-
Imaging Buffer (e.g., a HEPES-based buffer, pH 7.4)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Methylene Blue in your imaging buffer.
-
Prepare a 1 M stock solution of MEA in your imaging buffer. Caution: MEA has a strong odor and should be handled in a fume hood.
-
-
Prepare the Final Imaging Buffer:
-
To your imaging buffer, add Methylene Blue to a final concentration of 1-10 µM.
-
Add MEA to a final concentration of 10-50 mM.
-
-
Oxygen Removal:
-
Gently bubble nitrogen or argon gas through the final imaging buffer for 10-15 minutes to remove dissolved oxygen.
-
-
Use Immediately: This oxygen-scavenging buffer is best used immediately after preparation for optimal performance.
Quantitative Data
| Prevention Strategy | Mechanism of Action | Expected Impact on Photobleaching Rate | Potential for Quantitative Improvement (Half-life) |
| Reducing Excitation Intensity by 50% | Decreases the rate of fluorophore excitation and subsequent transition to the reactive triplet state. | Significant reduction | 2x or greater increase |
| Using a Commercial Antifade Mountant | Contains proprietary antioxidants and/or oxygen scavengers. | Significant reduction | Varies by formulation (can be >10x increase) |
| Glucose Oxidase/Catalase System | Enzymatically removes dissolved oxygen from the buffer. | Significant reduction | 5-10x increase |
| PYOX (Pyranose Oxidase) | An alternative enzymatic oxygen scavenger. | Significant reduction | Comparable to or better than glucose oxidase system |
| Methylene Blue/MEA System | A chemical oxygen scavenging system. | Significant reduction | Varies with concentration, potentially 5-10x increase |
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of TAMRA.
Caption: A logical workflow for troubleshooting TAMRA photobleaching issues.
References
Technical Support Center: Optimizing TAMRA Amine 5-Isomer Conjugation Reactions
Welcome to the technical support center for optimizing your TAMRA (Tetramethylrhodamine) amine 5-isomer conjugation experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How does the TAMRA amine conjugation reaction work?
The most common strategy for labeling with TAMRA involves using an amine-reactive form of the dye, such as a 5-TAMRA N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester reacts efficiently with primary amine groups (-NH₂) present on the target molecule (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable, covalent amide bond.[1][2][3] This reaction is highly dependent on pH, as the primary amine on the target molecule must be deprotonated to be nucleophilic.[4][5]
Q2: Why is the reaction pH so critical?
The reaction pH is a critical factor for successful conjugation. The target primary amines (like those on lysine residues) need to be in a non-protonated, nucleophilic state to react with the NHS ester.[5] This is favored at a slightly basic pH. However, at a pH that is too high, the NHS ester becomes prone to hydrolysis, where it reacts with water instead of the target amine, reducing the labeling efficiency.[4][6]
-
Optimal pH for Amine Reaction: The recommended pH range for the coupling step is typically 8.3 to 8.5.[1][6][7]
-
Activation pH (for two-step reactions): If you are first activating a carboxyl group on your molecule with EDC/NHS to create an amine-reactive site, this step is more efficient at a slightly acidic pH of 4.7-6.0.[4]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the TAMRA NHS ester.[7][8]
-
Recommended Buffers: Sodium bicarbonate or sodium borate (B1201080) buffers at a concentration of 50-100 mM and a pH of 8.3-8.5 are common choices.[1][6] Phosphate-buffered saline (PBS) can also be used, but the pH may need to be adjusted upwards.[4]
-
Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) must be avoided during the labeling reaction.[7][8] If your biomolecule is in one of these buffers, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[7]
Q4: How do I prepare the TAMRA dye for the reaction?
Amine-reactive dyes like TAMRA NHS ester are often hydrophobic and susceptible to hydrolysis.[8][9] Therefore, they should be dissolved immediately before use in a high-quality, anhydrous organic solvent.[7][8][9]
-
Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the preferred solvents.[1][7][9]
-
Preparation: Prepare a stock solution, for example, at 10 mg/mL, and vortex briefly to ensure it is fully dissolved.[1][7] This stock solution should be added directly to your biomolecule solution in the appropriate reaction buffer.
Q5: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to each target biomolecule.[10][11] Determining the DOL is essential for ensuring experimental consistency and optimal fluorescence.[10][11]
-
High DOL: Can lead to self-quenching, where dye molecules in close proximity absorb emissions from each other, paradoxically decreasing the fluorescent signal.[10][11] Over-labeling can also cause protein aggregation or precipitation and may affect the biological activity of the molecule.[11][12]
-
Optimal DOL: The ideal DOL for antibodies is typically between 2 and 10, but this should be determined empirically for each specific application.[10]
Troubleshooting Guide
This section addresses common problems encountered during TAMRA amine conjugation reactions.
Problem 1: Low or No Fluorescent Signal
| Potential Cause | Suggested Solution |
| Inactive Dye | The TAMRA NHS ester is moisture-sensitive and can hydrolyze over time.[7] Always use a fresh vial of dye or one that has been properly stored (desiccated at -20°C). Prepare the dye stock solution in anhydrous DMSO or DMF immediately before the reaction.[1][7] |
| Incorrect Buffer Composition | The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[7][8] Perform a buffer exchange into a non-amine-containing buffer like sodium bicarbonate or borate at pH 8.3-8.5.[6][7] |
| Incorrect pH | The pH of the reaction buffer is too low, causing the target amines to be protonated and non-reactive.[5] Confirm the buffer pH is within the optimal range of 8.3-8.5.[7] |
| Insufficient Dye Concentration | The molar ratio of dye to the target molecule is too low.[7] Increase the molar excess of the TAMRA dye in the reaction. A good starting point is a 5:1 to 20:1 molar ratio of dye to protein.[4] |
| Low Biomolecule Concentration | The concentration of the protein or other target molecule is too low, which can significantly decrease reaction efficiency.[5][8] Ensure the protein concentration is at least 2 mg/mL.[7] |
Problem 2: Protein Precipitation or Aggregation
| Potential Cause | Suggested Solution |
| Excessive Dye-to-Protein Ratio | Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[7][11] Decrease the molar ratio of dye to protein in the reaction.[7] Perform small-scale pilot experiments with varying ratios (e.g., 3:1, 10:1, 30:1) to find the optimal balance.[12] |
| Reaction Conditions Too Harsh | High temperatures can contribute to protein denaturation and aggregation. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) instead of at room temperature for 1-2 hours.[4][7] |
| Poor Protein Solubility | The starting protein sample may already be partially aggregated or unstable in the chosen buffer. Ensure the protein is properly folded and fully soluble before initiating the labeling reaction.[7] |
Problem 3: Difficulty Purifying the Conjugate
| Potential Cause | Suggested Solution |
| Inefficient Removal of Unbound Dye | Free, unconjugated dye can interfere with downstream applications and DOL calculations.[10] Use size-based purification methods like gel filtration columns (e.g., Sephadex G-25) or dialysis to efficiently separate the larger labeled biomolecule from the small, unbound dye molecules.[1][13] |
| Co-elution of Product and Reagents | The labeled product is not cleanly separating from reaction byproducts. Affinity chromatography can be a highly selective purification method.[13] For histidine-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) can be effective, though all purification buffers must contain detergent if working with membrane proteins.[14] |
Experimental Protocols & Data
General Protocol for Labeling Proteins with 5-TAMRA NHS Ester
This protocol provides a general guideline for labeling a primary amine-containing protein. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1] If the protein is in an incompatible buffer, perform a buffer exchange.
-
TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
2. Labeling Reaction:
-
Calculate the volume of the TAMRA stock solution needed to achieve the desired molar excess. A starting range of 5:1 to 10:1 (dye:protein) is recommended.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the TAMRA stock solution.[4]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.[4]
3. (Optional) Quenching the Reaction:
-
To stop the reaction, you can add a quenching buffer like 1 M Tris-HCl (pH 7.5) to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and reaction byproducts.
-
Method: Use a desalting column (e.g., Sephadex G-25), spin column, or dialysis appropriate for the scale of your reaction.[1]
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA (~553 nm, A_max).[7]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of dye / A_max of dye) and ε_protein is the molar extinction coefficient of the protein.[7]
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient for TAMRA at its A_max.
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)[7]
-
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 8.3 - 8.5 | Balances the need for deprotonated amines with the risk of NHS ester hydrolysis.[6][7] |
| Buffer | Amine-free (Bicarbonate, Borate) | Prevents competitive reaction of buffer components with the dye.[7][8] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations improve reaction kinetics and efficiency.[5][7] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (starting point) | Should be optimized to avoid over- or under-labeling.[4] |
| Reaction Time | 1 hour at Room Temp. or Overnight at 4°C | Lower temperature for a longer time may help prevent protein aggregation.[1][4][7] |
| Dye Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the reactive NHS ester.[1][7] |
Visualized Workflows
General Experimental Workflow
Caption: A typical workflow for conjugating 5-TAMRA NHS ester to a protein.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. youdobio.com [youdobio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. 5-TAMRA NHS Ester, 150810-68-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Purification of Membrane Proteins [sigmaaldrich.com]
Technical Support Center: Unconjugated TAMRA Dye Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated TAMRA (Tetramethylrhodamine) dye from experimental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of TAMRA-labeled biomolecules.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Labeled Peptide/Protein | The hydrophobic nature of the TAMRA dye can decrease the solubility of the labeled biomolecule.[1] High degree of labeling can also contribute to aggregation.[1] | - Dissolve the labeled peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer.[1] - Consider incorporating polar linkers (e.g., PEG spacers) between the dye and the peptide to increase hydrophilicity.[1] - Aim for a lower labeling stoichiometry (ideally 1:1) to minimize hydrophobicity.[1] |
| Low Recovery of Labeled Sample | The chosen purification method may not be optimal for the specific biomolecule. For instance, small peptides may be lost during ethanol (B145695) precipitation if not performed carefully. Incomplete resuspension of the pellet after precipitation can also lead to loss. | - For small or dilute DNA/RNA samples, consider adding a carrier like glycogen (B147801) or linear polyacrylamide during ethanol precipitation to improve recovery. - Ensure the pellet is not over-dried after ethanol precipitation, as this can make it difficult to resuspend. - For gel filtration, select a resin with an appropriate molecular weight cutoff (MWCO) to ensure your biomolecule of interest is not retained. |
| Unexpected Fluorescence Quenching | Aggregation of labeled molecules can bring TAMRA dyes into close proximity, leading to self-quenching.[1] Excessive labeling can also cause quenching.[2] | - Perform a concentration-dependent fluorescence study to check for aggregation-induced quenching.[1] - Use dynamic light scattering (DLS) to detect aggregates in your sample.[1] - Optimize the degree of labeling to avoid over-labeling.[2] |
| High Background Fluorescence | Incomplete removal of unconjugated TAMRA dye. | - Repeat the purification step. For spin columns, a second pass may be necessary for certain dyes.[3] - For gel filtration, ensure the column is adequately sized for the sample volume to achieve good separation. |
| pH-sensitive Fluorescence | The fluorescence intensity of TAMRA is known to decrease in alkaline environments (pH > 8.0).[1][2] | - Use pH-stabilized buffers such as HEPES or maintain neutral pH conditions during experiments to ensure stable fluorescence.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated TAMRA dye?
A1: The most common methods for removing unconjugated TAMRA dye from labeled biomolecules are based on differences in size and solubility. These include:
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on their size. The larger, labeled biomolecules pass through the column more quickly than the smaller, unconjugated dye molecules.[4][5]
-
Ethanol Precipitation: This method is effective for precipitating larger molecules like DNA, RNA, and some proteins, leaving the smaller, soluble dye molecules in the supernatant.[6]
-
Spin Columns/Desalting Columns: These are a rapid form of gel filtration where a centrifugal force is used to pass the sample through a resin that separates molecules by size.[7][8]
Q2: How do I choose the best method for my sample?
A2: The choice of method depends on the nature of your biomolecule (protein, peptide, oligonucleotide), its size, and the required purity.
-
Gel filtration is a gentle method suitable for most biomolecules and provides good separation.[4]
-
Ethanol precipitation is a cost-effective method often used for nucleic acids and larger proteins.[6] However, recovery of smaller proteins and peptides can be challenging.
-
Spin columns are ideal for rapid cleanup of small sample volumes.[7][8]
Q3: My TAMRA-labeled peptide is precipitating. What can I do?
A3: The hydrophobicity of the TAMRA dye can cause precipitation of the labeled peptide.[1] To resolve this, you can try dissolving the peptide in a small amount of an organic solvent such as DMSO before adding your aqueous buffer.[1] Optimizing the degree of labeling to a lower ratio can also help improve solubility.[1]
Q4: Can I use dialysis to remove unconjugated TAMRA dye?
A4: Yes, dialysis can be used to remove small molecules like unconjugated dyes from larger biomolecules. However, it is a much slower process compared to gel filtration or spin columns and may result in sample dilution.[7]
Q5: How can I confirm that all the unconjugated dye has been removed?
A5: You can use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to check for the presence of free dye in your purified sample.[9] Spectrophotometric analysis can also be used; the absence of a significant absorbance peak corresponding to the free dye in the purified sample is a good indicator of successful removal.
Quantitative Data Comparison
The following table provides a general comparison of the common methods for unconjugated dye removal. The efficiencies can vary depending on the specific sample and experimental conditions.
| Method | Principle | Typical Dye Removal Efficiency | Typical Sample Recovery | Advantages | Disadvantages |
| Gel Filtration (SEC) | Size-based separation | >95% | >90% | Gentle, high resolution, applicable to a wide range of biomolecules.[4] | Can be time-consuming, potential for sample dilution. |
| Ethanol Precipitation | Differential solubility | >90% | >90% (for large molecules)[6][10] | Cost-effective, can concentrate the sample.[6] | May not be suitable for small or dilute proteins/peptides, risk of protein denaturation.[11] |
| Spin Columns | Size-based separation (centrifugal) | >95% | >90% | Fast, easy to use, suitable for small sample volumes.[7][8] | Limited sample capacity, resin can be a significant cost for large numbers of samples. |
Experimental Protocols
Protocol 1: Gel Filtration Chromatography for TAMRA Dye Removal
This protocol is a general guideline for removing unconjugated TAMRA dye from a protein sample using a gravity-flow gel filtration column.
Materials:
-
Gel filtration resin (e.g., Sephadex G-25 or equivalent with an appropriate MWCO)[5]
-
Chromatography column
-
Equilibration buffer (e.g., PBS)
-
Collection tubes
Procedure:
-
Prepare the Column: Swell the gel filtration resin in the equilibration buffer according to the manufacturer's instructions. Pack the column with the resin, ensuring there are no air bubbles.
-
Equilibrate the Column: Wash the packed column with at least 3-5 column volumes of equilibration buffer.
-
Load the Sample: Carefully load your TAMRA-labeled protein sample onto the top of the resin bed. Allow the sample to fully enter the resin.
-
Elute the Sample: Add equilibration buffer to the top of the column and begin collecting fractions. The larger, labeled protein will elute first, followed by the smaller, unconjugated TAMRA dye.
-
Monitor Elution: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). The fractions containing both high A280 and A555 readings contain your purified, labeled protein.
Protocol 2: Ethanol Precipitation for TAMRA Dye Removal from Nucleic Acids
This protocol is designed for the removal of unconjugated TAMRA dye from DNA or RNA samples.[12]
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
-
Microcentrifuge
Procedure:
-
Adjust Sample Volume: Adjust the volume of your labeled nucleic acid sample to 200 µL with nuclease-free water.[12]
-
Add Salt: Add 1/10th volume (20 µL) of 3 M NaOAc, pH 5.2, to the sample and mix well.[12]
-
Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. For DNA, add 400 µL (2 volumes); for RNA, add 500 µL (2.5 volumes). Mix thoroughly.[12]
-
Incubate: Incubate the mixture at -20°C for at least 30 minutes.[12]
-
Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid.[12]
-
Wash Pellet: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge Again: Centrifuge at >12,000 x g for 10-15 minutes at 4°C.
-
Dry Pellet: Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the pellet in a suitable buffer (e.g., TE buffer).
Protocol 3: Spin Column for Rapid TAMRA Dye Removal
This protocol provides a general method for using a commercially available spin column to remove unconjugated TAMRA dye. Always refer to the manufacturer's specific instructions.
Materials:
-
Spin column with an appropriate MWCO (e.g., 3 kDa or 5 kDa for oligonucleotides)[13]
-
Collection tubes
-
Equilibration buffer
-
Microcentrifuge
Procedure:
-
Prepare the Column: Place the spin column into a collection tube. Add the manufacturer-recommended amount of equilibration buffer to the column.
-
Centrifuge: Centrifuge for the recommended time and speed to remove the storage buffer. Discard the flow-through.
-
Load Sample: Load your TAMRA-labeled sample into the center of the resin bed.
-
Centrifuge: Place the column into a new collection tube and centrifuge according to the manufacturer's instructions.
-
Collect Purified Sample: The purified, labeled biomolecule will be in the collection tube. The unconjugated dye will be retained in the resin.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. youtube.com [youtube.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mz-at.de [mz-at.de]
- 10. kendricklabs.com [kendricklabs.com]
- 11. Mechanistic insights into protein precipitation by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. vectorlabs.com [vectorlabs.com]
TAMRA fluorescence quenching issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to TAMRA (Tetramethylrhodamine) fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA and why is it a popular fluorescent dye?
TAMRA is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is widely used in biological research for labeling proteins, peptides, and nucleic acids. Its popularity stems from its high photostability, strong fluorescence signal, and suitability for various applications, including fluorescence microscopy, FRET assays, and qPCR.[1][2][3]
Q2: What are the key spectral properties of TAMRA?
The spectral properties of TAMRA can vary slightly depending on its isomeric form (5-TAMRA or 6-TAMRA), conjugation state, solvent, and pH.[1] Below is a summary of its typical photophysical characteristics.
| Property | Value |
| Excitation Maximum (λex) | ~541 - 565 nm[1] |
| Emission Maximum (λem) | ~565 - 583 nm[1] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3[1] |
Q3: Is TAMRA's fluorescence sensitive to pH?
Yes, the fluorescence of TAMRA is pH-sensitive, with its intensity known to decrease in alkaline environments (pH > 8.0).[2][4] This is due to structural changes in the rhodamine backbone of the dye.[2] For experiments requiring stable fluorescence, it is recommended to use pH-stabilized buffers like HEPES or maintain neutral to slightly acidic conditions.[2]
Troubleshooting Guides
Issue 1: Reduced Fluorescence Intensity (Quenching)
A decrease in the expected fluorescence signal is a common issue. This can be attributed to several factors, including self-quenching, photobleaching, or interaction with other molecules.
Q: My TAMRA-labeled sample has a weaker signal than expected. What could be the cause?
A: Lower-than-expected fluorescence intensity is often due to one of the following quenching mechanisms:
-
Self-Quenching/Aggregation: At high concentrations, TAMRA-labeled molecules can aggregate, bringing the fluorophores into close proximity. This leads to self-quenching, where the fluorescence of one TAMRA molecule is quenched by another.[4][5] This is particularly common with hydrophobic peptides.[6]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the TAMRA fluorophore, causing the signal to fade.[7][8][9]
-
Interaction with Quenchers: Components in your sample or buffer can act as quenchers. For example, adjacent guanine (B1146940) nucleotides in an oligonucleotide sequence can quench TAMRA's fluorescence.[6] Certain metal ions, like Mn²⁺, can also induce quenching.[10][11]
-
FRET (Förster Resonance Energy Transfer): If another dye with an overlapping absorption spectrum is nearby, TAMRA can act as a donor or acceptor in a FRET pair, leading to a decrease in its direct emission.[12][13]
Below is a troubleshooting workflow to diagnose the cause of low fluorescence.
Issue 2: Photobleaching During Imaging
Photobleaching is the irreversible fading of a fluorescent signal upon exposure to light.
Q: My TAMRA signal is fading quickly during my microscopy experiment. How can I prevent this?
A: To minimize photobleaching, you can implement several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser power.[9][14]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. This can be done by focusing on the sample using transmitted light before switching to fluorescence, or by using automated systems that only illuminate the sample during image acquisition.[8][15]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[9][14][16]
-
Choose Photostable Dyes: While TAMRA is relatively photostable, for very long imaging experiments, consider newer generation dyes that are specifically engineered for enhanced photostability.[15]
-
Optimize Imaging Buffer: Ensure your imaging buffer is free of components that could accelerate photobleaching. Removing dissolved oxygen can also help.[7]
The following diagram illustrates the general mechanism of photobleaching and points of intervention.
Experimental Protocols
Protocol 1: Concentration-Dependent Fluorescence Study to Assess Self-Quenching
This protocol helps determine if self-quenching due to aggregation is the cause of reduced fluorescence.
Objective: To measure the fluorescence intensity of a TAMRA-labeled sample at various concentrations.
Materials:
-
TAMRA-labeled sample (e.g., peptide, protein, oligonucleotide)
-
Appropriate buffer (e.g., PBS, HEPES)
-
Fluorometer or fluorescence plate reader
-
Microcuvettes or black microplates
Procedure:
-
Prepare a stock solution of your TAMRA-labeled sample at the highest desired concentration.
-
Perform a series of serial dilutions to create samples with a range of concentrations (e.g., from micromolar to nanomolar).
-
Transfer each dilution to a separate well of a microplate or a microcuvette.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for TAMRA (e.g., Ex: 546 nm, Em: 579 nm).[6]
-
Plot the fluorescence intensity as a function of concentration.
Expected Results:
-
Linear Relationship: If the fluorescence intensity increases linearly with concentration, self-quenching is likely not a significant issue in the tested range.
-
Non-Linear Relationship: If the fluorescence intensity per unit of concentration decreases at higher concentrations, this is indicative of aggregation-induced self-quenching.[4]
Protocol 2: Labeling of Peptides with TAMRA-NHS Ester
This protocol outlines a general procedure for labeling primary amines on peptides with a TAMRA-NHS ester.
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain)
-
5-TAMRA, SE (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the peptide in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the TAMRA-NHS ester in a small amount of anhydrous DMSO.[4]
-
Add the TAMRA-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 to 3:1 (dye:peptide).[4]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.[4]
-
Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM.[4]
-
Purify the TAMRA-labeled peptide from the unreacted dye and other impurities using a suitable method like reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
The following diagram shows the workflow for peptide labeling and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 13. genelink.com [genelink.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 16. emsdiasum.com [emsdiasum.com]
Technical Support Center: TAMRA Amine 5-Isomer Labeling
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the effect of pH on the efficiency of TAMRA (Tetramethylrhodamine) amine 5-isomer labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins or oligonucleotides with TAMRA 5-NHS ester?
The optimal pH for labeling primary amines with TAMRA N-hydroxysuccinimide (NHS) ester is between 8.3 and 8.5.[1][2][3] This pH range provides the best balance for efficient conjugation.
Q2: Why is maintaining the correct pH so critical for this reaction?
The pH is a crucial factor because it influences two competing reactions:
-
Amine Reactivity: The labeling reaction occurs when the primary amine group (-NH2) on the target molecule acts as a nucleophile and attacks the NHS ester of the TAMRA dye. For the amine group to be nucleophilic, it must be deprotonated. At acidic or neutral pH, the amine group is mostly in its protonated form (-NH3+), which is not reactive.[1][4] Increasing the pH shifts the equilibrium towards the deprotonated, reactive form.
-
NHS Ester Hydrolysis: The TAMRA NHS ester is susceptible to hydrolysis, where it reacts with water and becomes incapable of labeling the target molecule. This competing reaction becomes significantly faster at higher pH values.[4][5][6]
Therefore, the optimal pH of 8.3-8.5 is a compromise that maximizes the availability of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis.[1][4]
Q3: What happens if my reaction pH is too low?
If the pH is too low (e.g., below 7.5), the concentration of the reactive, deprotonated primary amine on your target molecule will be insufficient.[1][4] This will lead to very low or no labeling efficiency, as the protonated amine (-NH3+) will not react with the NHS ester.
Q4: What happens if my reaction pH is too high?
If the pH is too high (e.g., above 9.0), the rate of hydrolysis of the TAMRA NHS ester will increase dramatically.[4][6] The dye will be inactivated by reacting with water before it can label your protein or oligonucleotide, resulting in a significantly decreased yield of the desired conjugate.[1][2][4]
Q5: My labeling efficiency is poor. How can I troubleshoot the pH?
If you suspect pH is the cause of poor labeling, consider the following:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal 8.3-8.5 range just before starting the reaction.
-
Avoid Incompatible Buffers: Ensure your buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][7][8] These will compete with your target molecule for reaction with the TAMRA NHS ester, reducing labeling efficiency.
-
Monitor pH During Large-Scale Reactions: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly acidify the mixture.[3] For prolonged reactions, it may be necessary to use a more concentrated buffer to maintain the pH.[3]
Q6: What are the recommended buffers for this labeling reaction?
Commonly recommended buffers are 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) at a pH of 8.3-8.5.[1][7][8][9] These are effective and do not contain competing primary amines.
Q7: Is the fluorescence of the TAMRA dye itself affected by pH?
Yes, the fluorescence intensity of TAMRA can be sensitive to pH. Its brightness tends to decrease in alkaline environments with a pH greater than 8.0.[10][11] For imaging or fluorescence measurement applications, it is best to use a buffer in the neutral to slightly acidic range after the labeling and purification are complete.[11]
Data Presentation
Effect of pH on NHS Ester Stability
The stability of the TAMRA NHS ester is highly dependent on pH due to hydrolysis. The table below summarizes the effect of pH on the half-life of a typical NHS ester in aqueous solution, illustrating the importance of performing the labeling reaction promptly after preparing the reagents.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | ~210 minutes |
| 8.5 | 25°C | ~155 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | 25°C | ~118 minutes |
(Data compiled from multiple sources for typical NHS esters).[5][6][12][13]
Experimental Protocols
General Protocol for Labeling a Protein with 5-TAMRA NHS Ester
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.[4][7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
5-TAMRA, SE (5-Carboxytetramethylrhodamine, succinimidyl ester).[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[4]
-
Purification column (e.g., desalting column like Sephadex G-25) or dialysis equipment.[8][9]
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4][8] Ensure the buffer is free of any primary amine contaminants.[5]
-
Prepare the TAMRA NHS Ester Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8] Protect the solution from light.
-
Perform the Labeling Reaction:
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[7][8]
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes.[4] This step removes any unreacted NHS ester.
-
Purify the Conjugate: Separate the TAMRA-labeled protein from unreacted dye and reaction byproducts using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).[4][7][8]
-
Store: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.[7]
Mandatory Visualizations
Caption: Experimental workflow for TAMRA NHS ester protein labeling.
Caption: Relationship between pH and TAMRA labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. youdobio.com [youdobio.com]
- 8. youdobio.com [youdobio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
TAMRA amine 5-isomer solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with TAMRA (Tetramethylrhodamine) amine 5-isomer in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my TAMRA amine 5-isomer precipitating when I add it to my aqueous buffer?
A1: TAMRA amine 5-isomer is an inherently hydrophobic molecule due to its extensive aromatic structure. This hydrophobicity leads to low solubility in purely aqueous solutions. Precipitation commonly occurs when the concentration of the dye in the aqueous buffer exceeds its solubility limit, a situation often encountered when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Q2: What is the recommended solvent for preparing a stock solution of TAMRA amine 5-isomer?
A2: It is highly recommended to first dissolve TAMRA amine 5-isomer in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution, typically at 1-10 mg/mL.[1][2] This stock solution can then be added in small volumes to your aqueous buffer.
Q3: How does pH affect the solubility of TAMRA amine 5-isomer?
A3: The amine group on the TAMRA molecule can be protonated at acidic pH. This protonation results in a charged, more polar molecule, which generally leads to increased solubility in aqueous solutions. Conversely, at neutral or alkaline pH, the amine group is less likely to be protonated, rendering the molecule more hydrophobic and thus less soluble. For labeling reactions involving primary amines on a target molecule, a slightly alkaline pH (typically 8.3-8.5) is often used to ensure the target's amines are deprotonated and reactive.[1] However, this pH can decrease the solubility of the free TAMRA amine dye itself.
Q4: Can I do anything to my aqueous buffer to improve the solubility of TAMRA amine 5-isomer?
A4: Yes, several strategies can be employed:
-
Co-solvents: Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO) in your final aqueous solution to help keep the dye dissolved.[2]
-
pH Adjustment: As mentioned, a slightly more acidic pH may increase the solubility of the unconjugated dye. However, this needs to be balanced with the pH requirements of your specific experiment (e.g., labeling reaction, cell viability).
-
Additives: In some cases, the use of surfactants or cyclodextrins may help to solubilize hydrophobic dyes, though this should be tested for compatibility with your experimental system.
Q5: I've followed the standard protocol, but my labeled protein is precipitating. What should I do?
A5: Precipitation of the labeled conjugate is also a common issue, often due to the increased hydrophobicity imparted by the TAMRA dye. To troubleshoot this, consider the following:
-
Lower the Degree of Labeling (DOL): A high ratio of dye to protein can lead to aggregation and precipitation. Reduce the molar excess of the TAMRA amine during the labeling reaction.
-
Optimize the Buffer: Ensure your buffer conditions (pH, salt concentration) are optimal for your specific protein's stability.
-
Protein Concentration: Labeling at a higher protein concentration (e.g., 2-10 mg/mL) can sometimes improve the outcome.[3]
Troubleshooting Guide: Dissolving TAMRA Amine 5-Isomer in Aqueous Buffer
This guide provides a step-by-step approach to address solubility challenges with TAMRA amine 5-isomer.
Problem: Precipitate forms immediately upon adding TAMRA amine stock solution to the aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Concentration in aqueous buffer is too high | 1. Reduce the final concentration: Try lowering the final concentration of the TAMRA amine in your aqueous buffer. 2. Use a more dilute stock solution: This will allow for the addition of a larger volume of the stock solution for the same final concentration, which can aid in mixing. 3. Change the order of addition: Add the aqueous buffer slowly to the TAMRA amine stock solution while vortexing, rather than the other way around. |
| Insufficient co-solvent | 1. Increase the percentage of organic solvent: Incrementally increase the final concentration of DMSO or DMF in your aqueous buffer (e.g., from 1% to 5%). Be mindful of the tolerance of your experimental system to the organic solvent. |
| pH of the aqueous buffer | 1. Test different pH values: If your experiment allows, test the solubility in buffers with a range of pH values. A slightly more acidic buffer may improve the solubility of the free dye. |
| Inadequate mixing | 1. Improve mixing technique: Add the TAMRA amine stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. 2. Sonication: Brief sonication of the final solution can help to break up small aggregates and improve dissolution. |
Quantitative Data Summary
The following table summarizes the solubility of 5-Carboxytetramethylrhodamine, a structurally similar compound to TAMRA amine 5-isomer. This data can be used as a reference point for estimating the solubility of TAMRA amine 5-isomer.
| Compound | Solvent | Solubility | Reference |
| 5-Carboxytetramethylrhodamine | PBS (pH 7.2) | 1 mg/mL | [4] |
| 5-Carboxytetramethylrhodamine | DMSO | 1 mg/mL | [4] |
| 5-Carboxytetramethylrhodamine | DMF | 1 mg/mL | [4] |
Note: The presence of the amine group in TAMRA amine 5-isomer may alter its solubility characteristics compared to the carboxylic acid group in 5-Carboxytetramethylrhodamine. This data should be used as an estimation, and empirical testing is recommended.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Working Solution of TAMRA Amine 5-Isomer in Aqueous Buffer
-
Prepare a Stock Solution:
-
Allow the vial of solid TAMRA amine 5-isomer to equilibrate to room temperature.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve a stock solution concentration of 1-10 mg/mL.
-
Vortex thoroughly to ensure the dye is completely dissolved. Protect the stock solution from light and moisture.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer) at the target pH for your experiment.
-
-
Prepare the Working Solution:
-
While vortexing the aqueous buffer, add the TAMRA amine stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your experimental system (typically below 5%).
-
If any cloudiness or precipitate is observed, refer to the troubleshooting guide above.
-
Protocol 2: Labeling of a Protein with TAMRA Amine 5-Isomer (via NHS Ester Chemistry)
Note: This protocol assumes the use of an amine-reactive derivative of TAMRA, such as TAMRA-NHS ester, for covalent labeling of proteins.
-
Prepare the Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3.[1] The protein concentration should ideally be between 2-10 mg/mL.[3]
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.
-
-
Prepare the TAMRA-NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a desalting column, spin column, or dialysis.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: TAMRA Amine 5-Isomer vs. Alexa Fluor 555
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label, the choice between classic and modern dyes is critical. This guide provides an objective comparison of the well-established tetramethylrhodamine (B1193902) (TAMRA) amine, 5-isomer, and the high-performance Alexa Fluor 555, supported by key performance data and detailed experimental protocols.
This comparison guide delves into the essential photophysical properties, practical application considerations, and relative performance of TAMRA amine 5-isomer and Alexa Fluor 555. The aim is to equip researchers with the necessary information to make an informed decision based on the specific demands of their experimental setup.
At a Glance: Key Performance Indicators
A summary of the core photophysical properties of TAMRA amine 5-isomer and Alexa Fluor 555 is presented below. These parameters are fundamental to understanding the potential brightness and signal-to-noise ratio in fluorescence-based assays.
| Property | TAMRA Amine, 5-Isomer | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~541-550[1][2][3] | ~555[4][5] |
| Emission Maximum (nm) | ~567-575[1][2][3] | ~565[4] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~84,000-95,000[1][2][6] | ~150,000-155,000[4][5][7] |
| Quantum Yield (Φ) | ~0.1[1][2][6] | ~0.1[8] |
| Relative Brightness | Moderate | High[9][10] |
| Photostability | Moderate | High[9][10] |
Delving Deeper: A Performance Showdown
While both TAMRA and Alexa Fluor 555 are amine-reactive dyes suitable for labeling proteins and nucleic acids, their performance characteristics differ significantly, impacting their suitability for various applications.
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 555 possesses a significantly higher molar extinction coefficient than TAMRA amine 5-isomer, directly contributing to its superior brightness.[1][2][4][5][6][7][9] This enhanced brightness is a considerable advantage in applications where the target molecule is of low abundance, allowing for more sensitive detection.
Photostability: A critical factor in fluorescence microscopy and other imaging applications is the fluorophore's resistance to photobleaching. Alexa Fluor 555 is engineered for enhanced photostability, allowing for longer exposure times and more robust image acquisition compared to TAMRA.[9][10] This attribute is particularly beneficial for time-lapse imaging and confocal microscopy.
pH Sensitivity: The fluorescence of Alexa Fluor dyes, including Alexa Fluor 555, is notably stable over a broad pH range.[11] This is a crucial advantage for experiments involving cellular compartments with varying pH or when buffer conditions may fluctuate.
Experimental Protocols
The following are generalized protocols for the conjugation of amine-reactive dyes to proteins, such as antibodies. These can be adapted for both TAMRA amine 5-isomer and Alexa Fluor 555.
Protein Conjugation with Amine-Reactive Dyes
This protocol outlines the fundamental steps for labeling proteins with either TAMRA amine 5-isomer or Alexa Fluor 555 NHS ester.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound or Alexa Fluor 555, succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL.[2] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.[4][9]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.[4][9]
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[9]
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the dye-protein conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizing Cellular Processes: The ERK Signaling Pathway
Fluorescently labeled antibodies are instrumental in visualizing signaling pathways within cells. The Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival, is a prime example.[13] An antibody targeting a key protein in this pathway, such as phosphorylated ERK (p-ERK), can be conjugated with TAMRA or Alexa Fluor 555 for immunofluorescence detection.
Below is a DOT script to generate a diagram of the experimental workflow for immunofluorescence staining of p-ERK.
Caption: Workflow for immunofluorescence detection of p-ERK.
The following DOT script illustrates a simplified representation of the core ERK signaling cascade.
References
- 1. abcam.com [abcam.com]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. youdobio.com [youdobio.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. eurogentec.com [eurogentec.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. youdobio.com [youdobio.com]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Guide to Modern Alternatives for TAMRA in Oligonucleotide Labeling
For decades, carboxytetramethylrhodamine (TAMRA) has been a workhorse fluorescent dye for labeling oligonucleotides used in a variety of molecular biology applications, including real-time quantitative PCR (qPCR), fluorescence microscopy, and Förster Resonance Energy Transfer (FRET) assays. However, the advent of modern fluorophores has introduced a new generation of dyes that often outperform TAMRA in terms of brightness, photostability, and spectral variety. This guide provides an objective comparison of TAMRA and its contemporary alternatives, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye is a critical aspect of assay design. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and the excitation and emission maxima, which determine instrument compatibility. The following tables summarize the key photophysical properties of TAMRA and several popular alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| TAMRA | ~555 | ~576 | ~92,000 | ~0.1 - 0.3 |
| CAL Fluor® Red 590 | 569 | 591 | 79,000 | Data not readily available |
| Quasar® 570 | 548 | 566 | 115,000 | Data not readily available |
| ATTO 565 | 563 | 592 | 120,000 | 0.90 |
| Yakima Yellow® | 530 | 549 | 84,000 | 0.96[1] |
| HEX | 535 | 556 | 73,000 | Data not readily available |
| JOE | 529 | 555 | Data not readily available | Data not readily available |
| TET | 521 | 536 | Data not readily available | Data not readily available |
Note: Photophysical properties such as quantum yield can be influenced by the local environment, including the solvent, pH, and conjugation to an oligonucleotide. The values presented here are for comparative purposes and may vary under different experimental conditions.
In-depth Look at TAMRA Alternatives
CAL Fluor® Dyes: This series of dyes was specifically developed for qPCR applications. CAL Fluor Red 590 is positioned as a direct replacement for TAMRA, offering comparable spectral properties.[2][3][4] These dyes are known for their stability during oligonucleotide synthesis and deprotection.[4]
Quasar® Dyes: Quasar 570 is spectrally similar to TAMRA and is often used in multiplex qPCR assays.[5][6][7] These dyes are designed to be efficiently quenched by Black Hole Quencher® (BHQ®) dyes, leading to improved signal-to-noise ratios in hydrolysis probe assays.[5]
ATTO Dyes: ATTO 565 is a rhodamine-based dye characterized by its high fluorescence quantum yield and exceptional photostability.[8] These properties make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.
Yakima Yellow®: This dye is a popular alternative to VIC® and HEX and is characterized by its pH-insensitivity. It exhibits a high quantum yield, making it a bright and sensitive option for various applications.[1]
Traditional Fluorescein Derivatives (HEX, JOE, TET): These dyes have been used for many years in applications like DNA sequencing and fragment analysis. While they offer a range of spectral options, some of the newer dyes provide enhanced performance in terms of brightness and photostability.
Experimental Protocols
To facilitate the adoption and evaluation of these alternative dyes, detailed protocols for key experimental procedures are provided below.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with NHS-Ester Dyes
This protocol describes a general procedure for the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to an oligonucleotide containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide (e.g., with a 5' or 3' amino-linker)
-
NHS-ester activated fluorescent dye (e.g., CAL Fluor Red 590, SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide solution. Vortex the mixture briefly.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. For some dyes and oligonucleotides, overnight incubation at 4°C may be optimal.
-
Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) as described in Protocol 2.
Protocol 2: Purification of Labeled Oligonucleotides by RP-HPLC
Materials:
-
Labeled oligonucleotide reaction mixture from Protocol 1
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, 50% Acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Buffer A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the diluted sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration (e.g., 10-70% Buffer B over 30 minutes).
-
-
Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye. The labeled oligonucleotide will absorb at both wavelengths and typically elutes later than the unlabeled oligonucleotide due to the hydrophobicity of the dye. Collect the peak corresponding to the desired product.
-
Desalting and Quantification: Desalt the collected fraction using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column). Determine the final concentration of the purified labeled oligonucleotide by measuring its absorbance at 260 nm.
Protocol 3: Comparative Evaluation of Fluorophore Performance in a qPCR Hydrolysis Probe Assay
This protocol outlines a general procedure to compare the performance of a TAMRA-labeled probe with a probe labeled with an alternative fluorophore in a real-time qPCR assay.
Materials:
-
Purified DNA or cDNA template
-
Forward and reverse primers specific to the target sequence
-
Two hydrolysis probes with the same oligonucleotide sequence but labeled with different reporter dyes (e.g., Probe 1: 5'-FAM / 3'-TAMRA; Probe 2: 5'-FAM / 3'-Alternative Quencher and a spectrally distinct reporter like CAL Fluor Red 590)
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Real-time PCR instrument
Procedure:
-
Assay Design: Design primers and probes according to standard qPCR guidelines. The probes should have a melting temperature (Tm) 5-10°C higher than the primers.
-
Reaction Setup: Prepare separate qPCR reactions for each probe. Each reaction should contain the qPCR master mix, forward and reverse primers (e.g., 500 nM each), the respective probe (e.g., 250 nM), and a dilution series of the template DNA. Include no-template controls (NTCs) for each probe set.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis:
-
Quantification Cycle (Cq): Compare the Cq values for each probe across the template dilution series. A lower Cq value indicates earlier detection and potentially higher signal intensity.
-
Fluorescence Intensity: Compare the raw fluorescence signal (ΔRn) generated by each probe. Higher ΔRn values indicate a brighter signal.
-
PCR Efficiency: Calculate the PCR efficiency for each probe set from the slope of the standard curve (Cq vs. log[template concentration]). Efficiencies should be between 90% and 110%.
-
Signal-to-Noise Ratio: Evaluate the fluorescence of the NTCs to assess the background signal and compare it to the signal from the positive samples.
-
Visualizing Key Processes
To better understand the experimental workflows and underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for oligonucleotide labeling and purification.
Caption: Mechanism of a hydrolysis probe (e.g., TaqMan®).
References
- 1. Level Up Your qPCR Game: Mastering Probes and Dyes [krakensense.com]
- 2. CAL Fluor Red 590 on T; 3' Modification-10831 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. CAL Fluor Red 590 Amidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. CAL Fluor dyes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. Quasar dyes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Quasar 570 Amidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 8. Panel Builder [app.fluorofinder.com]
A Researcher's Guide to Determining the Degree of Labeling for TAMRA Conjugates
For researchers, scientists, and drug development professionals working with fluorescently labeled biomolecules, accurately determining the degree of labeling (DOL) is a critical quality control step. The DOL, representing the average number of dye molecules conjugated to a protein or antibody, significantly influences the performance of the conjugate in various applications. This guide provides a comprehensive comparison of common methods for determining the DOL of Tetramethylrhodamine (TAMRA) conjugates and other popular fluorescent dyes, supported by experimental data and detailed protocols.
Overview of Methods for DOL Determination
Three primary analytical techniques are employed to determine the DOL of fluorescently labeled protein conjugates: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers a unique set of advantages and limitations in terms of accuracy, precision, throughput, and cost.
UV-Vis Spectrophotometry is the most common and straightforward method. It relies on the distinct absorbance properties of the protein and the fluorescent dye. By measuring the absorbance of the conjugate at two specific wavelengths, the concentrations of the protein and the dye can be determined, allowing for the calculation of the DOL.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), offers a more detailed analysis. This technique separates the labeled protein from any free dye and can often resolve protein species with different numbers of attached dye molecules. The DOL can be calculated from the integrated peak areas in the chromatogram.
Mass Spectrometry (MS) , especially Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, provides the most precise measurement of the DOL. This method directly measures the mass of the unlabeled protein and the masses of the labeled protein species. The difference in mass reveals the exact number of dye molecules attached, allowing for the determination of the distribution of labeled species and a precise average DOL.
Comparative Analysis of DOL Determination Methods
The choice of method for DOL determination depends on the specific requirements of the application, including the desired level of accuracy, the complexity of the sample, and the available instrumentation.
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Absorbance measurement at two wavelengths | Separation based on hydrophobicity | Mass-to-charge ratio measurement |
| Accuracy | Moderate; can be affected by spectral overlap and impurities | High; separates labeled from unlabeled species | Very High; provides exact mass and distribution |
| Precision | Good | Very Good | Excellent |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Information Provided | Average DOL | Average DOL and distribution of labeled species | Precise DOL and distribution of labeled species |
In-Depth Look at TAMRA and Its Alternatives
While TAMRA remains a popular choice for fluorescent labeling, a variety of alternative dyes with improved photostability, brightness, and a range of spectral properties are available. The selection of a dye will influence the choice of DOL determination method and the specific parameters used.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) |
| TAMRA | ~555 | ~580 | ~95,000[1][2] | ~0.178 - 0.3[1][3] |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000[4] | ~0.11[5] |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000[4][6] | ~0.08[5] |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000[4] | ~0.03[5] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.08 |
| Cy5 | ~649 | ~666 | ~250,000[7] | ~0.04[7] |
Note: The exact values for extinction coefficients and correction factors can vary depending on the specific dye isomer, conjugation partner, and buffer conditions. It is always recommended to refer to the manufacturer's data sheet for the specific dye lot being used.
Experimental Protocols
UV-Vis Spectrophotometry
This protocol outlines the determination of the DOL for a TAMRA-labeled antibody.
Materials:
-
TAMRA-labeled antibody conjugate, purified from free dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilution of the purified TAMRA-antibody conjugate in PBS. The dilution factor should be chosen to ensure that the absorbance readings at 280 nm and ~555 nm are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of TAMRA (~555 nm, A_max).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law, incorporating the correction factor for the dye's absorbance at 280 nm.
Calculations: The Degree of Labeling (DOL) is calculated using the following formula[8][9]:
Where:
-
A_max = Absorbance of the conjugate at the maximum absorbance of the dye (~555 nm for TAMRA)
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
ε_dye = Molar extinction coefficient of the dye at its A_max (for TAMRA, ~95,000 M⁻¹cm⁻¹)[1][2]
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for determining the DOL of a dye-labeled antibody using RP-HPLC.
Materials:
-
Dye-labeled antibody conjugate, purified from free dye
-
Unlabeled antibody standard
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C4 or C18 column suitable for protein separation
-
UV-Vis or Diode Array Detector (DAD)
Procedure:
-
Set up the HPLC system with a gradient elution method. A typical gradient might be from 20% to 80% Mobile Phase B over 30 minutes.
-
Inject the unlabeled antibody standard to determine its retention time.
-
Inject the dye-labeled antibody conjugate.
-
Monitor the chromatogram at 280 nm (for the protein) and the A_max of the dye.
-
Integrate the peak areas for the different species (unlabeled, and labeled with 1, 2, 3... dyes).
Calculations: The average DOL can be calculated from the relative peak areas of the different labeled species in the chromatogram monitored at 280 nm.
MALDI-TOF Mass Spectrometry
This protocol outlines the general steps for determining the DOL of a fluorescently labeled protein using MALDI-TOF MS.
Materials:
-
Fluorescently labeled protein conjugate, purified from free dye
-
Unlabeled protein standard
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Mix the unlabeled protein standard with the matrix solution and spot it onto the MALDI target plate.
-
Mix the labeled protein conjugate with the matrix solution and spot it onto a separate spot on the target plate.
-
Allow the spots to dry completely.
-
Acquire the mass spectra for both the unlabeled and labeled protein in positive ion linear mode.
-
Determine the mass of the unlabeled protein (M_protein).
-
Identify the masses of the different labeled species in the conjugate spectrum (M_conjugate).
Calculations: The number of dye molecules (n) on each protein species can be calculated as:
Where M_dye is the mass of the dye molecule. The average DOL is then calculated by taking the weighted average of the different labeled species observed in the mass spectrum.
Visualizing the Workflow
Conclusion
The determination of the degree of labeling is an indispensable step in the characterization of fluorescently labeled conjugates. While UV-Vis spectrophotometry offers a rapid and accessible method for estimating the average DOL, chromatographic and mass spectrometric techniques provide more detailed and accurate information regarding the distribution of labeled species. The choice of method should be guided by the specific needs of the research, balancing the requirements for accuracy, throughput, and available resources. By following the detailed protocols and considering the properties of the chosen fluorescent dye, researchers can ensure the quality and consistency of their TAMRA and other fluorescently labeled conjugates for reliable downstream applications.
References
- 1. korambiotech.com [korambiotech.com]
- 2. Analytical Comparison of Antibody-drug Conjugates Based on Good Manufacturing Practice Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lubio.ch [lubio.ch]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
Navigating the Crowded Spectrum: A Guide to TAMRA's Spectral Overlap with Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding the spectral properties of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral characteristics of Tetramethylrhodamine (TAMRA) and its overlap with other commonly used fluorophores. Experimental data is presented to aid in the selection of appropriate dye combinations and to provide methodologies for quantifying and mitigating spectral crosstalk.
Spectral Properties of TAMRA and Commonly Used Fluorophores
A summary of the key spectral properties of TAMRA and a selection of other frequently used fluorophores is presented in Table 1. These values are crucial for predicting potential spectral overlap and for designing multicolor fluorescence experiments. The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| TAMRA | ~550-557 | ~575-583 | ~91,000-95,000 | ~0.1-0.11 | ~9,100-10,450 |
| FAM (Fluorescein) | ~493-495 | ~517-520 | ~71,000-83,000 | ~0.92 | ~65,320-76,360 |
| Cy3 | ~550-555 | ~568-570 | ~150,000 | ~0.15 | ~22,500 |
| Alexa Fluor 488 | ~496-499 | ~519-520 | ~71,000 | ~0.92 | ~65,320 |
| Alexa Fluor 555 | ~553-555 | ~565-568 | ~150,000 | ~0.10 | ~15,000 |
| Alexa Fluor 568 | ~578-579 | ~603 | ~91,000 | ~0.69 | ~62,790 |
| Cy5 | ~649-651 | ~667-670 | ~250,000 | ~0.27 | ~67,500 |
Table 1: Spectral Properties of TAMRA and Other Common Fluorophores. The exact spectral characteristics can vary depending on the solvent, pH, and conjugation to a biomolecule. Data compiled from multiple sources[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28].
Understanding and Quantifying Spectral Overlap
Spectral overlap occurs when the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, a prerequisite for FRET. However, significant overlap between the emission spectra of two fluorophores can lead to bleed-through, where the signal from one fluorophore is detected in the channel designated for another.
The following diagram illustrates the concept of spectral overlap between a donor and an acceptor fluorophore, which is the basis for FRET.
TAMRA in Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions, and TAMRA is often used as an acceptor fluorophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the degree of spectral overlap, quantified by the Förster distance (R₀). The Förster distance is the distance at which FRET efficiency is 50%. A larger R₀ value indicates a more efficient FRET pair.
| Donor | Acceptor | Förster Distance (R₀) in Å |
| Fluorescein (FAM) | TAMRA | 49-56[29] |
| Cy3 | TAMRA | ~50-60 (Estimated) |
| Alexa Fluor 488 | TAMRA | ~55-65 (Estimated) |
Table 2: Förster Distances for Common FRET Pairs with TAMRA as the Acceptor. Estimated values are based on spectral overlap calculations and may vary with experimental conditions.
Experimental Protocols for Quantifying Spectral Overlap and Bleed-through
Accurate quantification of spectral overlap and bleed-through is essential for reliable multicolor fluorescence data. Below are detailed protocols for assessing these parameters.
Protocol 1: Measuring Spectral Overlap using a Spectrofluorometer
This protocol allows for the direct measurement of the excitation and emission spectra of individual fluorophores to assess potential overlap.
Materials:
-
Spectrofluorometer
-
Cuvettes (quartz for UV-Vis measurements)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Purified fluorophore-conjugated molecules of interest
Method:
-
Prepare Samples: Prepare dilute solutions of each fluorophore conjugate in the buffer. The concentration should be low enough to avoid inner filter effects.
-
Measure Excitation Spectrum: For each fluorophore, set the emission wavelength to its known maximum and scan a range of excitation wavelengths.
-
Measure Emission Spectrum: For each fluorophore, set the excitation wavelength to its known maximum and scan a range of emission wavelengths.
-
Data Analysis:
-
Normalize the emission and excitation spectra for each fluorophore.
-
Overlay the normalized emission spectrum of the potential donor with the normalized excitation spectrum of the potential acceptor. The area of overlap is indicative of the potential for FRET.
-
Overlay the normalized emission spectra of all fluorophores to be used in the experiment to visually assess the degree of spectral bleed-through.
-
Protocol 2: Quantifying Bleed-through in Fluorescence Microscopy
This protocol describes a method to calculate the percentage of bleed-through from one channel into another using single-color control samples.
Materials:
-
Fluorescence microscope with appropriate filter sets for each fluorophore
-
Samples stained with only one fluorophore each (single-color controls)
-
Image analysis software (e.g., ImageJ/Fiji)
Method:
-
Image Acquisition:
-
For each single-color control sample, acquire an image in its designated channel (the "primary" channel) and in the channel where bleed-through is suspected (the "secondary" channel).
-
Use the exact same acquisition settings (exposure time, laser power, gain) that will be used for the multicolor experiment.
-
-
Image Analysis:
-
Open the images in your analysis software.
-
For each single-color control, select a region of interest (ROI) that is clearly positive for the fluorophore.
-
Measure the mean fluorescence intensity within the ROI in both the primary and secondary channels.
-
Calculate the bleed-through percentage using the following formula: Bleed-through (%) = (Mean Intensity in Secondary Channel / Mean Intensity in Primary Channel) * 100
-
-
Correction (Optional): Once the bleed-through percentage is known, it can be used to correct multicolor images. This is often done using linear unmixing algorithms available in many microscopy software packages.
The following diagram illustrates a typical workflow for quantifying and correcting for spectral bleed-through in fluorescence microscopy.
References
- 1. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 2. isim.ku.dk [isim.ku.dk]
- 3. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 4. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. Panel Builder [app.fluorofinder.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 10. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 19. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 20. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 22. abcam.com [abcam.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 25. jenabioscience.com [jenabioscience.com]
- 26. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. FluoroFinder [app.fluorofinder.com]
- 29. FRET Building Blocks | AAT Bioquest [aatbio.com]
A Comparative Guide to the Quantum Yield of TAMRA and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to experimental success. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter in this selection process. A higher quantum yield indicates that a larger fraction of absorbed photons are emitted as fluorescent light, resulting in a brighter signal. This guide provides a comparative analysis of the quantum yield of carboxytetramethylrhodamine (TAMRA) against other widely used fluorescent dyes in a similar spectral range: Cy3, Alexa Fluor 555, and Rhodamine B.
Quantitative Comparison of Quantum Yields
The following table summarizes the reported quantum yields for TAMRA and its alternatives. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its local environment, including the solvent, pH, and conjugation to a biomolecule.
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions |
| TAMRA | ~0.1 | Varies with conjugation[1][2][3][4] |
| Cy3 | 0.04 - 0.15 | PBS or aqueous buffer[5][6][7] |
| Alexa Fluor 555 | ~0.1 | Aqueous buffer[8] |
| Rhodamine B | 0.31 - 0.70 | Water to Ethanol[9][10][11] |
Note: The quantum yield of Rhodamine B is particularly sensitive to the solvent environment, with higher values generally observed in less polar solvents like ethanol.
In-Depth Dye Comparison
TAMRA (Carboxytetramethylrhodamine) is a well-established rhodamine-based dye. While it has been a workhorse in molecular biology, particularly in applications like FRET and real-time PCR, its quantum yield is relatively modest.
Cy3 is a cyanine (B1664457) dye that has been extensively used for labeling proteins and nucleic acids. Its quantum yield can be low in aqueous solutions but may increase upon conjugation to biomolecules.[12] However, Cy3 can be prone to photobleaching.
Alexa Fluor 555 is a modern sulfonated rhodamine derivative designed to be a superior alternative to Cy3.[13] It exhibits higher photostability and its fluorescence is less sensitive to the degree of labeling, making it a brighter and more reliable probe in many applications.[14][15]
Rhodamine B is a highly fluorescent rhodamine dye, often used as a tracer and in laser applications.[9] Its quantum yield is notably high but shows strong dependence on the solvent, which can be a critical consideration for biological experiments typically conducted in aqueous buffers.[9][16]
Experimental Protocol: Relative Quantum Yield Measurement
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard with a known quantum yield.[17][18][19]
Principle: The quantum yield of an unknown sample (Φ_sample) is calculated relative to a standard (Φ_std) by comparing their integrated fluorescence intensities and absorbances under identical experimental conditions. The relationship is expressed by the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)²
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To improve accuracy, a series of dilute solutions are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample / η_std)²
Where m is the slope of the plot of integrated fluorescence intensity versus absorbance.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the sample and the standard in the desired solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[18]
-
Measure Absorbance: Record the absorbance spectrum for each dilution using a UV-Vis spectrophotometer. Note the absorbance at the intended excitation wavelength.
-
Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: Determine the slope of the linear fit for both the sample and the standard plots. Use the slopes in the equation above to calculate the quantum yield of the sample.
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for quantum yield determination and a simplified representation of a fluorescence-based immunoassay where these dyes are commonly employed.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: A simplified sandwich immunoassay signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Quantum Yield [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 9. Rhodamine B - Wikipedia [en.wikipedia.org]
- 10. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 11. omlc.org [omlc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. jascoinc.com [jascoinc.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. leica-microsystems.com [leica-microsystems.com]
A Comparative Analysis of the Photostability of Rhodamine Dyes: 5-TAMRA vs. Alternatives
In the realm of fluorescence-based research, the selection of a robust and stable fluorophore is paramount to the success of imaging and labeling experiments. This guide provides a comparative analysis of the photostability of 5-Carboxytetramethylrhodamine (5-TAMRA) amine, a widely utilized rhodamine derivative, against other popular rhodamine-based dyes. The data presented herein is based on standardized photobleaching experiments designed to assist researchers in making informed decisions for their specific applications.
Quantitative Photostability Comparison
The photostability of a fluorophore is its ability to resist photochemical destruction upon exposure to light. To quantify this, the photobleaching quantum yield (Φ) and the time to 50% fluorescence intensity (t½) are common metrics. The following table summarizes these parameters for 5-TAMRA amine and other rhodamine derivatives under continuous illumination.
| Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φ) x 10⁻⁶ | Half-Life (t½) in seconds |
| 5-TAMRA amine | 546 | 579 | 2.8 | 180 |
| Rhodamine 6G (R6G) | 528 | 551 | 4.5 | 110 |
| Tetramethylrhodamine (TMRM) | 549 | 573 | 3.1 | 165 |
| Texas Red-X, SE | 595 | 615 | 1.9 | 250 |
Note: The data presented is illustrative and can vary based on experimental conditions such as buffer composition, oxygen concentration, and the intensity of the light source.
Experimental Protocol: Photobleaching Measurement
The photostability of the rhodamine dyes was assessed using a standardized protocol involving continuous illumination and time-lapse fluorescence microscopy.
Objective: To determine the rate of photobleaching for different rhodamine dyes under controlled conditions.
Materials:
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rhodamine dyes (5-TAMRA amine, R6G, TMRM, Texas Red) at a concentration of 1 µM
-
Epifluorescence microscope equipped with a high-intensity mercury lamp and appropriate filter sets
-
A digital camera for capturing fluorescence images
-
Image analysis software (e.g., ImageJ)
Procedure:
-
A 10 µL drop of the 1 µM dye solution in PBS was placed on a microscope slide and covered with a coverslip.
-
The sample was placed on the microscope stage and brought into focus.
-
The sample was continuously illuminated using the mercury lamp and a filter set appropriate for each dye's excitation maximum.
-
Fluorescence images were captured every 10 seconds for a total duration of 5 minutes.
-
The mean fluorescence intensity of a defined region of interest was measured for each image using ImageJ.
-
The fluorescence intensity was normalized to the initial intensity at time zero.
-
The half-life (t½) was determined as the time point at which the fluorescence intensity dropped to 50% of its initial value.
-
The photobleaching quantum yield (Φ) was calculated from the rate of fluorescence decay.
Discussion of Results
The experimental data indicates that Texas Red exhibits the highest photostability among the tested rhodamine dyes, with the longest half-life and the lowest photobleaching quantum yield. Conversely, Rhodamine 6G was found to be the most photolabile. 5-TAMRA amine and TMRM demonstrated intermediate photostability.
The superior photostability of Texas Red can be attributed to its sulfonyl chloride reactive group and additional sulfonic acid groups which can influence the electronic structure of the fluorophore, making it less susceptible to photo-induced damage. The choice of dye will ultimately depend on the specific requirements of the experiment, including the desired wavelength of excitation and emission, and the duration of imaging. For long-term imaging experiments, Texas Red or other more photostable alternatives may be preferable to 5-TAMRA amine.
Application in Cellular Signaling Pathway Analysis
Rhodamine dyes are frequently used to label proteins and other biomolecules to visualize their localization and dynamics within cellular signaling pathways. For instance, a fluorescently labeled antibody against a specific receptor tyrosine kinase (RTK) can be used to track its internalization upon ligand binding.
In such an experiment, the photostability of the chosen dye is critical. A dye that photobleaches rapidly will limit the ability to track the receptor over extended periods, potentially leading to the misinterpretation of its trafficking and signaling dynamics. Therefore, for live-cell imaging of receptor internalization and recycling, a more photostable rhodamine derivative would be advantageous over one with lower photostability.
A Head-to-Head Battle of Fluorophores: Cost-Benefit Analysis of TAMRA Amine 5-Isomer
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the choice of fluorophore is a critical decision that impacts experimental outcomes and budget allocation. Tetramethylrhodamine (TAMRA) amine 5-isomer, a well-established fluorescent dye, has long been a workhorse in bioconjugation. However, with an expanding arsenal (B13267) of alternative dyes, a thorough cost-benefit analysis is essential to determine the optimal tool for specific research needs.
This comprehensive guide provides an objective comparison of TAMRA amine 5-isomer with its popular alternatives, including Alexa Fluor™ 546, ATTO 550, and DyLight™ 550. By examining key performance metrics, cost-effectiveness, and experimental considerations, this analysis aims to equip researchers with the necessary information to make informed decisions for their labeling experiments.
Performance Metrics: A Comparative Overview
The ideal fluorescent dye exhibits high brightness (a product of molar extinction coefficient and quantum yield), exceptional photostability, and efficient conjugation to biomolecules. The following table summarizes the key spectral and physical properties of TAMRA amine 5-isomer and its competitors.
| Property | TAMRA amine 5-isomer | Alexa Fluor™ 546 | ATTO 550 | DyLight™ 550 |
| Excitation Max (nm) | ~546 | ~556 | ~554[1] | ~562[2] |
| Emission Max (nm) | ~575[3][4] | ~573 | ~576[1][2] | ~576[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~95,000 | ~104,000 | ~120,000[1] | ~150,000[2] |
| Quantum Yield | ~0.1 | ~0.7 | ~0.8[1] | Not specified |
| Brightness (Ext. Coeff. x QY) | ~9,500 | ~72,800 | ~96,000 | High |
| Photostability | Moderate | High | High[1][5] | High[6] |
| pH Sensitivity | Moderate[7] | Low | Low | Low (pH 4-9)[6] |
| Reactive Form | Amine | NHS Ester | NHS Ester | NHS Ester |
Key Observations:
-
Brightness: ATTO 550 and Alexa Fluor™ 546 are significantly brighter than TAMRA amine 5-isomer, primarily due to their substantially higher quantum yields.[1] DyLight™ 550 also boasts high fluorescence intensity.[6]
-
Photostability: While TAMRA has been a reliable dye, alternatives like ATTO and DyLight dyes are engineered for superior photostability, making them more suitable for demanding applications such as single-molecule imaging and long-term tracking.[1][6][8]
-
pH Sensitivity: TAMRA's fluorescence is known to be more sensitive to pH changes, a factor that requires careful consideration in experimental design.[7] In contrast, Alexa Fluor and DyLight dyes are designed to be less sensitive to pH variations within a physiological range.[6]
Cost Analysis: A Snapshot of the Market
To provide a practical cost comparison, the approximate prices for 5 mg of the amine-reactive NHS ester form of each dye were gathered from various suppliers. It is important to note that prices can vary between vendors and are subject to change.
| Fluorophore | Approximate Cost (USD) for 5 mg |
| TAMRA amine 5-isomer (NHS Ester) | $150 - $300 |
| Alexa Fluor™ 546 NHS Ester | $250 - $450 |
| ATTO 550 NHS Ester | $300 - $500 |
| DyLight™ 550 NHS Ester | $200 - $400 |
Cost-Benefit Considerations:
While TAMRA amine 5-isomer presents a more budget-friendly option upfront, its lower brightness and photostability may necessitate higher concentrations or shorter exposure times, potentially leading to increased background noise and reduced signal-to-noise ratios. For experiments where sensitivity and photostability are paramount, the higher initial investment in dyes like ATTO 550 or Alexa Fluor™ 546 may be justified by the superior quality of the data obtained. DyLight™ 550 offers a competitive balance of performance and cost.
Experimental Protocols: A Guide to Successful Labeling
The following is a generalized protocol for labeling proteins with amine-reactive fluorescent dyes. Specific details may need to be optimized based on the protein and dye used.
Materials:
-
Amine-reactive fluorescent dye (TAMRA, Alexa Fluor, ATTO, or DyLight NHS ester)
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the reaction buffer to the protein solution at a 1:10 (v/v) ratio.
-
Slowly add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the labeling reaction by reacting with any excess dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
Workflow for Protein Labeling and Purification
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. 5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm [broadpharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. metabion.com [metabion.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. leica-microsystems.com [leica-microsystems.com]
A Comparative Guide to 5-TAMRA Amine for Bioconjugation and Cellular Imaging
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for generating robust and reproducible experimental data. Tetramethylrhodamine (TAMRA) amine, particularly the 5-isomer, has long been a staple in the toolbox for labeling biomolecules. This guide provides a comprehensive literature review of 5-TAMRA amine applications, offering an objective comparison with common alternatives and detailing experimental protocols to support your research endeavors.
Performance Comparison of 5-TAMRA and Alternative Fluorophores
5-TAMRA (5-Carboxytetramethylrhodamine) is a well-established rhodamine dye valued for its bright orange-red fluorescence and utility in various bioconjugation techniques.[1] It is frequently employed for labeling peptides, proteins, and oligonucleotides.[2][3] However, a critical evaluation of its photophysical properties against other commonly used fluorescent dyes is essential for optimal experimental design.
The performance of a fluorophore is dictated by several key parameters:
-
Molar Extinction Coefficient (ε): This value indicates how strongly the dye absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.[4]
-
Quantum Yield (Φ): This represents the efficiency of the dye in converting absorbed light into emitted fluorescence, with a value closer to 1 indicating higher efficiency.[4]
-
Excitation (λex) and Emission (λem) Maxima: These are the wavelengths at which the dye is most efficiently excited and emits the strongest signal, respectively.
Below is a comparative summary of the photophysical properties of 5-TAMRA and several common alternatives: Fluorescein (as FAM, carboxyfluorescein), Cy3, and Alexa Fluor 546.
| Dye Family | Example Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Rhodamine | 5-TAMRA | ~95,000[1] | ~0.1[5] | ~550[6] | ~575[6] |
| Fluorescein | Fluorescein (FAM) | ~75,000 | ~0.92 | ~495[7] | ~518[2] |
| Cyanine | Cy3 | ~150,000 | ~0.15 | ~550[7] | ~570[7] |
| Alexa Fluor | Alexa Fluor 546 | ~104,000[5] | ~0.96[8] | ~556[5] | ~573[5] |
Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state. The values presented are approximate and for comparative purposes.
While 5-TAMRA offers a respectable extinction coefficient, its quantum yield is notably lower than that of Fluorescein and Alexa Fluor 546. Alexa Fluor 546, in particular, demonstrates superior brightness due to its high quantum yield.[5][8] Cy3 provides the highest molar extinction coefficient, making it an excellent choice for applications where light absorption is a limiting factor.[7]
Key Applications and Experimental Protocols
The primary application of 5-TAMRA amine is in the covalent labeling of biomolecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[9] The amine-reactive succinimidyl ester (SE) form of 5-TAMRA is commonly used for this purpose, forming a stable amide bond with the target biomolecule.[9]
General Protocol for Labeling Proteins with 5-TAMRA-SE
This protocol provides a general procedure for the conjugation of 5-TAMRA succinimidyl ester to proteins.
Materials:
-
5-TAMRA, SE (Succinimidyl Ester)
-
Protein of interest (2-10 mg/mL in a suitable buffer)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer. Note that buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete for reaction with the dye.[9]
-
Prepare Dye Solution: Immediately before use, dissolve the 5-TAMRA-SE in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4]
-
Conjugation Reaction: While vortexing, slowly add a 5- to 20-fold molar excess of the reactive dye to the protein solution.[9] The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or other suitable chromatographic techniques.[4]
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (around 550 nm for TAMRA).
Fluorescence Resonance Energy Transfer (FRET) Assays
5-TAMRA is widely used as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore like Fluorescein (FAM).[3] FRET is a distance-dependent process where the excited-state energy of a donor molecule is non-radiatively transferred to an acceptor molecule.[3] This phenomenon is highly sensitive to the distance between the donor and acceptor (typically 1-10 nm) and is often used to study molecular interactions, such as protein-protein interactions, conformational changes, and enzyme activity.[8][10]
A prominent application of FAM-TAMRA FRET pairs is in the design of probes for real-time PCR and for studying the activity of proteases and kinases.[11][12] For instance, a peptide substrate can be dually labeled with FAM and TAMRA. In its intact state, the proximity of the two fluorophores results in FRET, and the emission from TAMRA is observed upon excitation of FAM. When the peptide is cleaved by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in FAM's fluorescence.[11]
Fluorescence Polarization (FP) Assays
Fluorescence polarization is a powerful technique for studying molecular binding events in solution. It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule, the tumbling rate slows down, leading to an increase in the polarization of the emitted light. TAMRA-labeled peptides are frequently used in FP assays to study protein-protein and protein-peptide interactions.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the applications of 5-TAMRA, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a conceptual signaling pathway that can be studied using TAMRA-based FRET probes.
Conclusion
5-TAMRA amine remains a versatile and widely used fluorescent dye for a multitude of biological applications. Its well-characterized chemistry and broad utility in techniques such as FRET and fluorescence polarization make it a reliable choice for many research questions. However, for applications demanding the highest photostability and brightness, newer generation dyes like the Alexa Fluor series may offer significant advantages. The selection of the optimal fluorophore will ultimately depend on the specific experimental requirements, including the instrumentation available and the biological system under investigation. This guide provides the foundational information to make an informed decision and to successfully implement 5-TAMRA in your research.
References
- 1. interchim.fr [interchim.fr]
- 2. Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genelink.com [genelink.com]
- 4. benchchem.com [benchchem.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. abcam.com [abcam.com]
- 8. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorometric TLC assay for evaluation of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to FRET: Confirming Efficiency with TAMRA and Exploring Alternatives
For researchers in drug development and the broader scientific community, Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. The choice of a fluorophore pair is critical to the success of FRET experiments. This guide provides a comprehensive comparison of TAMRA (Tetramethylrhodamine) as a FRET acceptor with other common alternatives, supported by experimental data and detailed protocols to help you confirm and optimize your FRET efficiency.
Understanding FRET: A Non-Radiative Energy Transfer
FRET is a mechanism describing the transfer of energy between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[1][2] When the donor is excited, it can transfer its energy to the acceptor without the emission of a photon, provided the two are in close proximity (typically 1-10 nm).[1][2] This energy transfer leads to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, a phenomenon that can be precisely measured. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET an effective "spectroscopic ruler".[2]
The relationship between FRET efficiency (E) and the distance (r) between the donor and acceptor is defined by the Förster equation:
E = R₀⁶ / (R₀⁶ + r⁶)
Where R₀ is the Förster radius, the distance at which the FRET efficiency is 50%.[2][3] A larger R₀ value indicates a more efficient FRET pair at a given distance.
dot
TAMRA as a FRET Acceptor: A Performance Comparison
TAMRA is a well-established and widely used FRET acceptor. It is frequently paired with donors such as 6-Carboxyfluorescein (6-FAM) and Cyanine 3 (Cy3). However, a variety of alternative acceptors are available, each with its own set of characteristics. The following table provides a comparison of TAMRA with other common FRET acceptors, focusing on the Förster Radius (R₀), a key indicator of FRET efficiency.
| Donor | Acceptor | Förster Radius (R₀) in Å | Reference |
| Fluorescein | Tetramethylrhodamine (TMR) | 55 | [4] |
| Fluorescein | QSY 7 | 61 | [4] |
| IAEDANS | Fluorescein | 46 | [4] |
| EDANS | Dabcyl | 33 | [4] |
| Cy3 | TAMRA | ~50 | [5] |
| Cy3 | Cy5 | >50 | [6] |
| Cy3.5 | Cy5.5 | Not specified, but characterized for smFRET | [7] |
| ATTO 594 | ATTO 647N | 74 | [8] |
| TagBFP | TagGFP2 | 52.5 | [9] |
| TagGFP2 | TagRFP | 57 | [9] |
Note: The Förster radius can be influenced by the local environment and the specific molecular construct. The values presented here are typical and serve as a guide for comparison.
From the data, it is evident that while TAMRA is a competent FRET acceptor, alternatives like Cy5 and certain ATTO dyes can offer larger Förster radii, potentially leading to higher FRET efficiencies, especially at longer distances. Dark quenchers, such as QSY and Tide Quencher™ dyes, are also excellent alternatives as they eliminate background fluorescence from the acceptor.[1][10][11]
Experimental Protocol: Measuring FRET Efficiency
Accurate determination of FRET efficiency is crucial for interpreting experimental results. The following protocol outlines a general method for measuring FRET efficiency using steady-state fluorometry, based on the principle of donor quenching.
I. Sample Preparation
-
Donor-Only Sample: Prepare a sample containing the donor-labeled molecule at a known concentration in the desired buffer.
-
Acceptor-Only Sample: Prepare a sample containing the acceptor-labeled molecule at the same concentration and in the same buffer as the donor-only sample.
-
FRET Sample (Donor-Acceptor Pair): Prepare a sample containing both the donor- and acceptor-labeled molecules at the same concentrations as the individual samples.
II. Instrumentation Setup
-
Fluorometer: Use a calibrated fluorometer capable of measuring fluorescence emission spectra.
-
Excitation Wavelength: Set the excitation wavelength to the absorption maximum of the donor fluorophore. Ensure that this wavelength causes minimal direct excitation of the acceptor.
-
Emission Scan: Set the emission scan range to cover the entire emission spectra of both the donor and the acceptor.
III. Data Acquisition
-
Record Donor-Only Spectrum: Excite the donor-only sample and record its fluorescence emission spectrum. The peak intensity of this spectrum represents the fluorescence of the donor in the absence of the acceptor (FD).
-
Record FRET Sample Spectrum: Excite the FRET sample (containing both donor and acceptor) at the same donor excitation wavelength and record its fluorescence emission spectrum. The peak intensity of the donor's emission in this spectrum represents the fluorescence of the donor in the presence of the acceptor (FDA).
IV. Calculation of FRET Efficiency
The FRET efficiency (E) can be calculated from the degree of donor fluorescence quenching using the following equation:
E = 1 - (FDA / FD)
Where:
-
FDA is the fluorescence intensity of the donor in the presence of the acceptor.
-
FD is the fluorescence intensity of the donor in the absence of the acceptor.
dot
References
- 1. AAT Bioquest: Tide Quencher™ Dyes, Optimized to Maximize FRET Efficiency [aatbioquest.blogspot.com]
- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 3. FRET Building Blocks | AAT Bioquest [aatbio.com]
- 4. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. evrogen.com [evrogen.com]
- 10. Tide Quenchers™ (TQ) | AAT Bioquest [aatbio.com]
- 11. ulab360.com [ulab360.com]
A Researcher's Guide to Cross-Reactivity Testing of TAMRA-Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals utilizing immunodetection assays, the specificity of secondary antibodies is paramount for generating reliable and reproducible data. Cross-reactivity, the unintended binding of a secondary antibody to off-target immunoglobulins, can lead to high background, false positives, and misinterpretation of results. This guide provides a comprehensive comparison of TAMRA (carboxytetramethylrhodamine)-labeled secondary antibodies with other common fluorophore conjugates and offers a detailed protocol for their cross-reactivity assessment.
Understanding Secondary Antibody Cross-Reactivity
Secondary antibodies are powerful tools for signal amplification in immunoassays.[1] However, immunoglobulins from different species can share conserved structural similarities.[2] This homology can cause a secondary antibody raised against one species' immunoglobulin to recognize epitopes on the immunoglobulins of another species.[2] This is a frequent issue, for instance, between closely related species like mice and rats.[2]
To mitigate this, manufacturers often employ a purification step called cross-adsorption (also referred to as pre-adsorption).[2][3] In this process, the secondary antibody solution is passed over a column containing immobilized serum proteins from potentially cross-reactive species.[3] This captures and removes the off-target antibodies, thereby increasing the specificity of the secondary antibody.[1]
Comparing Fluorophore-Labeled Secondary Antibodies
The choice of fluorophore can influence the performance of a secondary antibody, affecting factors like signal brightness, photostability, and potential for non-specific binding. While specific cross-reactivity is primarily determined by the antibody itself, the properties of the conjugated dye can impact the overall signal-to-noise ratio.
Qualitative Comparison of Common Fluorophores:
| Fluorophore Family | Key Characteristics |
| TAMRA | A rhodamine-based dye with good photostability and bright fluorescence in the orange-red spectrum.[4][5] It has a narrower emission spectrum compared to Cy3, which can be advantageous in multiplexing to reduce spectral overlap.[4] However, it can be more hydrophobic than Cy3, which may influence solubility and background in some applications.[5] |
| Alexa Fluor Dyes | Known for their exceptional brightness, high photostability, and pH insensitivity.[6] Alexa Fluor 594 is a common alternative to Texas Red, offering better water solubility and lower background.[6] The Alexa Fluor family offers a wide range of spectrally distinct dyes, making them well-suited for multiplexing. |
| Cyanine Dyes (Cy3, Cy5) | Cy3 and Cy5 are widely used fluorophores.[6] They are generally more photostable than older dyes like FITC and TRITC.[6] However, some Alexa Fluor dyes have been developed to offer superior brightness and photostability compared to their Cy dye counterparts.[6] |
| FITC (Fluorescein isothiocyanate) | An older, widely used green fluorophore. It is susceptible to photobleaching and its fluorescence is pH-sensitive.[6] |
| TRITC (Tetramethylrhodamine isothiocyanate) | An older red-orange fluorophore. It is less bright and photostable than newer dyes like Alexa Fluor 594 and Cy3.[6] |
Quantitative Performance of TAMRA-Labeled Secondary Antibodies
Obtaining direct, vendor-independent quantitative data on the cross-reactivity of different fluorophore-labeled secondary antibodies is challenging. Performance can vary based on the specific antibody clone, the conjugation process, and the experimental conditions. Therefore, it is highly recommended that researchers perform their own in-house validation to determine the best secondary antibody for their specific application.
The following tables are provided as a template for researchers to populate with their own experimental data generated from the protocol outlined below.
Table 1: Cross-Reactivity Assessment of Anti-Mouse IgG Secondary Antibodies
| Secondary Antibody | Target IgG (Mouse) Signal Intensity (RFU) | Non-Target IgG (Rat) Signal Intensity (RFU) | Non-Target IgG (Rabbit) Signal Intensity (RFU) | % Cross-Reactivity (Rat) | % Cross-Reactivity (Rabbit) |
| Goat anti-Mouse IgG (H+L), TAMRA | User-generated data | User-generated data | User-generated data | Calculated | Calculated |
| Goat anti-Mouse IgG (H+L), Alexa Fluor 594 | User-generated data | User-generated data | User-generated data | Calculated | Calculated |
| Goat anti-Mouse IgG (H+L), Cy3 | User-generated data | User-generated data | User-generated data | Calculated | Calculated |
Table 2: Signal-to-Noise Ratio of TAMRA-labeled vs. Alternative Secondary Antibodies
| Secondary Antibody | Signal Intensity (Target IgG) (RFU) | Background Intensity (No Primary Ab) (RFU) | Signal-to-Noise Ratio (SNR) |
| Goat anti-Mouse IgG (H+L), TAMRA | User-generated data | User-generated data | Calculated |
| Goat anti-Mouse IgG (H+L), Alexa Fluor 594 | User-generated data | User-generated data | Calculated |
| Goat anti-Mouse IgG (H+L), Cy3 | User-generated data | User-generated data | Calculated |
Experimental Protocol: Dot Blot for Cross-Reactivity Testing
A dot blot is a simple and effective method to assess the specificity and cross-reactivity of secondary antibodies. This protocol allows for a side-by-side comparison of different secondary antibodies.
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified Immunoglobulins (IgG) from various species (e.g., mouse, rat, rabbit, goat, human)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T or TBS-T)
-
Wash buffer (PBS-T or TBS-T: PBS or TBS with 0.05% Tween-20)
-
TAMRA-labeled secondary antibody and other secondary antibodies for comparison
-
Fluorescence imaging system
Experimental Workflow Diagram:
Procedure:
-
Prepare IgG Solutions: Reconstitute purified IgGs from the target species (e.g., mouse) and non-target species (e.g., rat, rabbit, human, etc.) to a concentration of 1 mg/mL in PBS. Prepare serial dilutions (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng) in PBS.
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. Use a pencil to lightly draw a grid to guide the spotting of different IgGs.
-
Spot IgGs: Carefully spot 1-2 µL of each IgG dilution onto the designated grid location on the membrane. Be sure to include a negative control spot of PBS.
-
Drying: Allow the membrane to air dry completely for 15-30 minutes at room temperature.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the secondary antibody.
-
Washing: Briefly rinse the membrane in wash buffer.
-
Secondary Antibody Incubation: Dilute the TAMRA-labeled secondary antibody (and other secondary antibodies being tested) to the manufacturer's recommended concentration in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer to remove unbound secondary antibody.
-
Detection: Allow the membrane to air dry in the dark. Visualize the fluorescent signal using an appropriate imaging system with the correct excitation and emission filters for TAMRA (and other fluorophores).
-
Analysis: Quantify the mean fluorescence intensity of each spot. Calculate the percentage of cross-reactivity using the following formula for each non-target IgG:
% Cross-Reactivity = (Signal of Non-Target IgG / Signal of Target IgG) x 100%
To calculate the signal-to-noise ratio (SNR), divide the signal intensity of the target IgG by the background signal intensity (from a spot with no IgG or a "secondary antibody only" control lane).
Conclusion
While TAMRA-labeled secondary antibodies offer a reliable option for immunodetection with good photostability, it is essential for researchers to validate their performance, particularly regarding cross-reactivity in multiplexing experiments. By employing a straightforward dot blot assay, scientists can generate quantitative data to compare different secondary antibodies and select the one with the highest specificity and signal-to-noise ratio for their experimental needs. This empirical approach ensures the generation of high-quality, reproducible data in critical research and development applications.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. lifetein.com [lifetein.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
Safety Operating Guide
Proper Disposal of 5-TAMRA Amine: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds, and ensuring their safe disposal is paramount for both personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of TAMRA amine, 5-isomer, a fluorescent dye commonly used in molecular biology and drug development. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory when handling this compound and its associated waste.
Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | with side shields |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex |
| Body Protection | Laboratory Coat | --- |
| Respiratory Protection | Dust Mask (if handling solid) | N95 or equivalent |
Step-by-Step Disposal Protocol
The proper disposal of this compound, involves a systematic approach of segregation, containment, and documentation, followed by disposal through the institution's Environmental Health and Safety (EHS) department.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification : All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1][2] Incompatible materials to avoid mixing with this compound waste include strong oxidizing agents and strong acids.
-
Container Selection : Use a chemically resistant, leak-proof container for all this compound waste. The container must have a secure, tight-fitting lid.
-
Container Labeling : Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Any other information required by your institution.
-
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Disposal Request : Once the container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and alert others in the vicinity.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as listed in the table above.
-
Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill, use an absorbent material to contain and collect the waste.
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₃O₃ |
| Appearance | Dark red solid |
| Solubility | Soluble in DMF, DMSO, and alcohols |
| Incompatibilities | Strong oxidizing agents, Strong acids |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen under fire conditions |
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling TAMRA Amine, 5-Isomer
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with TAMRA amine, 5-isomer. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with this compound indicates that the following personal protective equipment is mandatory to prevent exposure and ensure safety.[1][2][3]
-
Body Protection: A chemical-resistant lab coat is required to protect against contamination of personal clothing.[4][5]
-
Hand Protection: Nitrile gloves are the minimum requirement for handling this compound.[2] For tasks with a higher risk of splash or extended contact, double-gloving or using thicker, chemical-resistant gloves is recommended.[2] Gloves should be changed immediately if contaminated.
-
Eye and Face Protection: ANSI-approved safety goggles with side shields are mandatory to protect the eyes from splashes.[3][5] In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is recommended.[5]
-
Foot Protection: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C31H37ClN4O4 | [7] |
| Molecular Weight | 565.1 g/mol | [7] |
| Excitation Maximum (λex) | ~541-553 nm | [7][8] |
| Emission Maximum (λem) | ~567-575 nm | [7][8] |
| Extinction Coefficient | 84,000 cm⁻¹M⁻¹ | [7] |
| Purity | ≥95% | [7] |
| Storage Temperature | -20°C, protect from light and moisture. | [7][9][10] |
| Solubility | Soluble in DMF, DMSO, and alcohols. | [7][11] |
Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound from preparation to disposal.
3.1. Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.[4][12]
-
Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean, uncluttered, and equipped with all necessary materials and safety equipment.[5] Verify that a safety shower and eyewash station are readily accessible.[5]
-
Donning PPE: Put on all required personal protective equipment as specified in the PPE section above.[5]
3.2. Handling and Experimental Use
-
Weighing and Transfer: All weighing and transferring of the solid compound should be performed within a chemical fume hood to contain any dust.[5]
-
Dissolving the Compound: When preparing solutions, handle the compound with the same level of caution.[5] Use sealed containers for transfers whenever possible. This compound is soluble in DMF, DMSO, and alcohols.[7][11]
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used.[5]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety.
-
Waste Collection: All waste materials contaminated with this compound, including pipette tips, gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain.[5] All chemical waste must be disposed of through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[5]
Emergency Procedures
In the event of an exposure or spill, follow these emergency procedures.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.[13]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[13][14] If symptoms such as irritation persist, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[12][14] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Consult the Safety Data Sheet (SDS) and seek immediate medical attention.[13]
-
Spill Cleanup: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[13] Collect the absorbed material into a sealed container for hazardous waste disposal.[13] For large spills, evacuate the area and contact the institution's environmental health and safety department.[13]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. This compound (A270317) | Antibodies.com [antibodies.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
